3-Chloro-1-propanol
説明
Structure
3D Structure
特性
IUPAC Name |
3-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUXTNQCICZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024809 | |
| Record name | 3-Chloro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO] | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
320 to 329 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
164 °F (NTP, 1992) | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.13 to 1.15 at 68 °F (NTP, 1992) | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1.2 [mmHg] | |
| Record name | 3-Chloro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-30-5, 28064-81-5 | |
| Record name | 3-CHLOROPROPANOL-1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2920 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028064815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-1-PROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148011U61G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloro-1-propanol CAS number and molecular weight
An In-depth Technical Guide to 3-Chloro-1-propanol
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides core technical data and information for this compound.
Core Chemical Identifiers
Molecular Weight: 94.54 g/mol [1][2][3][4][5]
Physicochemical Properties
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃H₇ClO | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 160-162 °C | [4] |
| Density | 1.131 g/cm³ | [3] |
| Flash Point | 75 °C (closed cup) | [1][3] |
| Melting Point | -20 °C | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 3-chloropropionaldehyde. This transformation can be efficiently achieved using alkali metal borohydrides.
Experimental Protocol: Reduction of 3-Chloropropionaldehyde
Objective: To synthesize this compound with high yield.
Reagents:
-
3-Chloropropionaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Aqueous medium (e.g., water)
Procedure:
-
Dissolve 3-chloropropionaldehyde in an aqueous medium.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.
-
Quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the excess borohydride is neutralized.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by distillation.
This method is noted for achieving high yields, approximately 85%, and is suitable for large-scale production[4]. Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed for this conversion[4].
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from acrolein, a common precursor to 3-chloropropionaldehyde.
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide to Trimethylene Chlorohydrin: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylene chlorohydrin, systematically known as 3-chloro-1-propanol, is a bifunctional organic compound of significant interest in chemical synthesis. Its unique structure, featuring both a primary alcohol and a primary alkyl chloride, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylene chlorohydrin, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior to support researchers and professionals in its application.
Physical Properties
Trimethylene chlorohydrin is a colorless to pale yellow liquid with a mild odor.[1][2] It is moderately soluble in water and soluble in common organic solvents such as alcohols and ethers, while being insoluble in hydrocarbons.[2][3] Its key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₇ClO | [3][4] |
| Molecular Weight | 94.54 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Odor | Mild, pleasant | [1][6] |
| Boiling Point | 160-162 °C at 760 mmHg | [2][3][4][7] |
| 60-64 °C at 10 mmHg | [2][8] | |
| Melting Point | -20 °C | [3][5][6][9] |
| Density | 1.131 g/mL at 25 °C | [3][4][7] |
| Refractive Index (n20/D) | 1.445 | [3][7] |
| Flash Point | 73.3 °C (164 °F) | [1][3][9] |
| Solubility | Soluble in water, alcohol, and ether | [2][3] |
| Moderately soluble in water (50-100 mg/mL at 22.8 °C) | [1][10] | |
| Insoluble in hydrocarbons | [2] | |
| Vapor Pressure | 1.2 mmHg | [1] |
Chemical Properties and Reactivity
The chemical reactivity of trimethylene chlorohydrin is dictated by its two functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group.[4] This bifunctionality allows it to serve as a versatile intermediate in organic synthesis.[4]
Reactions of the Hydroxyl Group
The primary alcohol group can undergo typical reactions of alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or under acidic conditions to form ethers.
-
Oxidation: The primary alcohol can be oxidized to form 3-chloropropionaldehyde or further to 3-chloropropionic acid.[3]
Reactions of the Chloro Group
The chlorine atom is susceptible to nucleophilic substitution reactions, making trimethylene chlorohydrin a valuable electrophile.[4] Examples include:
-
Reaction with amines to form amino alcohols.[4]
-
Reaction with thiols to form thioethers.[4]
-
Reaction with cyanide ions to extend the carbon chain, forming γ-chlorobutyronitrile.[4][11]
Intramolecular Reactions
Under basic conditions, trimethylene chlorohydrin can undergo intramolecular cyclization to form trimethylene oxide (oxetane).
Stability
Trimethylene chlorohydrin is stable but may be sensitive to prolonged exposure to light.[2][10] It is a combustible material and is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Decomposition can occur when distilled at atmospheric pressure.[12]
Experimental Protocols
Synthesis of Trimethylene Chlorohydrin from Trimethylene Glycol
This protocol is based on the reaction of trimethylene glycol with dry hydrogen chloride.[8][12]
Objective: To synthesize trimethylene chlorohydrin by the hydrochlorination of trimethylene glycol.
Materials:
-
Trimethylene glycol (1,3-propanediol)
-
Concentrated sulfuric acid
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
-
Round-bottomed flask (100 mL)
-
Separatory funnel
-
Heating mantle or oil bath
-
Distillation apparatus (condenser, receiving flask)
-
Gas inlet tube
-
Thermometer
Procedure:
-
Set up the reaction apparatus consisting of a round-bottomed flask equipped with a separatory funnel, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a distillation head connected to a condenser and a receiving flask.
-
Place 25-30 mL of trimethylene glycol into the reaction flask and heat it to 150-170 °C using a heating mantle or an oil bath.[12]
-
Generate a rapid stream of dry hydrogen chloride gas. This can be achieved by the controlled addition of concentrated hydrochloric acid to concentrated sulfuric acid.[8]
-
Pass the dry hydrogen chloride gas through the heated trimethylene glycol. A reddish distillate consisting of trimethylene chlorohydrin, water, and unreacted starting materials will begin to distill over.[12]
-
Continuously add trimethylene glycol from the separatory funnel to the reaction flask as it is consumed.[12]
-
After the reaction is complete, heat the crude distillate on a steam bath for approximately one hour to remove excess hydrogen chloride.[12]
-
Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 60-64 °C/10 mmHg.[2][8][12]
-
Dry the collected fraction over anhydrous sodium sulfate and re-distill to obtain pure trimethylene chlorohydrin.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and toxic. Concentrated acids are highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Nucleophilic Substitution: Synthesis of γ-Chlorobutyronitrile
This protocol describes the reaction of trimethylene chlorohydrin with cyanide, a representative nucleophilic substitution reaction. This synthesis first requires the conversion of trimethylene chlorohydrin to trimethylene chlorobromide for better reactivity.[11][13]
Objective: To demonstrate a nucleophilic substitution reaction at the carbon bearing the chlorine atom.
Part A: Synthesis of Trimethylene Chlorobromide
-
Trimethylene chlorobromide can be prepared from trimethylene chlorohydrin by reaction with phosphorus tribromide.[11][13] This is a standard procedure for converting alcohols to alkyl bromides.
Part B: Synthesis of γ-Chlorobutyronitrile Materials:
-
Trimethylene chlorobromide
-
Potassium cyanide (or sodium cyanide)
-
95% Ethanol
-
Calcium chloride (fused and saturated solution)
-
Three-necked round-bottomed flask (2 L)
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In the three-necked flask, dissolve 82 g (1.2 moles) of potassium cyanide in 100 mL of water with warming and stirring.[11]
-
To the cyanide solution, add 350 mL of 95% ethanol, followed by 158 g (1 mole) of trimethylene chlorobromide.[11]
-
Heat the mixture under reflux with stirring for approximately 1.5 hours.[11]
-
Cool the solution and dilute it with 450 mL of water. An oily layer of the product will separate.[13]
-
Extract the oily layer with about 80 mL of chloroform.[13]
-
Wash the chloroform solution with 125-150 mL of a saturated calcium chloride solution and then with 125-150 mL of water.[13]
-
Dry the chloroform solution over fused calcium chloride.[13]
-
Fractionally distill the dried solution. First, remove the chloroform at atmospheric pressure. Then, distill the residue under reduced pressure.[11]
-
Collect the fraction boiling at 93-96 °C/26 mmHg, which is the γ-chlorobutyronitrile.[11]
Safety Precautions: Cyanide salts are extremely toxic. This experiment must be performed with extreme caution in a well-ventilated fume hood. Avoid contact with skin and inhalation of dust. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Visualizations
Chemical Structure
References
- 1. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 627-30-5 [chemicalbook.com]
- 3. This compound | 627-30-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound 98 627-30-5 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. innospk.com [innospk.com]
- 10. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Structure and Functional Group Reactivity of 3-Chloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-propanol (CAS No. 627-30-5) is a bifunctional organic molecule featuring a primary alcohol and a primary alkyl chloride. This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the structure of this compound and the reactivity of its distinct functional groups. It includes a compilation of quantitative data from key reactions, detailed experimental protocols, and mechanistic diagrams to illustrate the chemical transformations.
Structure and Physicochemical Properties
This compound, with the chemical formula C₃H₇ClO, possesses a simple three-carbon chain with a hydroxyl group at one terminus and a chlorine atom at the other. This arrangement leads to a polar molecule with a molecular weight of 94.54 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO | [1][2] |
| Molecular Weight | 94.54 g/mol | [1][2] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Boiling Point | 160-162 °C | |
| Density | 1.131 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.445 | [3] |
| Solubility | Moderately soluble in water | [2] |
Reactivity of the Alcohol Functional Group
The primary alcohol group in this compound undergoes typical reactions of alcohols, including esterification and oxidation.
Esterification
The hydroxyl group can be readily esterified with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst.
Table 2: Quantitative Data for the Esterification of this compound
| Reactant | Reagent | Catalyst | Product | Yield | Reference(s) |
| This compound | Acetic acid | p-Toluenesulfonic acid | γ-Chloropropyl acetate | 93-95% | [4] |
Experimental Protocol: Synthesis of γ-Chloropropyl Acetate [4]
A mixture of 189 g (2 moles) of this compound, 180 g (3 moles) of glacial acetic acid, 300 ml of benzene (B151609), and 2 g of p-toluenesulfonic acid monohydrate is placed in a 1-liter round-bottomed flask fitted with a Vigreux column and a condenser. The mixture is heated to reflux. After removal of the benzene solvent, the resulting ester is distilled at atmospheric pressure. The fraction boiling at 166–170°C is collected, yielding 257–260 g (93–95%) of γ-chloropropyl acetate.
Logical Relationship: Fischer Esterification of this compound
Caption: Fischer esterification of this compound.
Oxidation
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder reagents like pyridinium (B92312) chlorochromate (PCC) yield the aldehyde, while stronger oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) produce the carboxylic acid.[5][6][7]
Table 3: Oxidation Reactions of this compound
| Product | Oxidizing Agent | Typical Solvent | Reference(s) |
| 3-Chloropropionaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | [6][7] |
| 3-Chloropropanoic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | [5][8] |
Experimental Workflow: Oxidation of this compound
Caption: Oxidation pathways of this compound.
Reactivity of the Alkyl Halide Functional Group
The primary alkyl chloride is susceptible to nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups.
Williamson Ether Synthesis
In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide. More commonly, this compound acts as the electrophile in reactions with other alkoxides or phenoxides to form ethers.[9][10]
Table 4: Quantitative Data for Etherification of this compound
| Nucleophile | Product | Yield | Reference(s) |
| Sodium methoxide | 3-Methoxy-1-propanol (B72126) | 69.8% | [11] |
Experimental Protocol: General Williamson Ether Synthesis [9][10]
The alkoxide is typically prepared in situ by reacting an alcohol with a strong base such as sodium hydride in an appropriate solvent like THF or DMF. This compound is then added to the reaction mixture, which is often heated to facilitate the Sₙ2 reaction. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, an aqueous workup is performed to remove any remaining base and salts, followed by extraction with an organic solvent. The final ether product is then purified by distillation or chromatography.
Signaling Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis with this compound.
Substitution with Other Nucleophiles
The chlorine atom can be displaced by a variety of other nucleophiles, including cyanide, azide (B81097), and thiols.
Table 5: Nucleophilic Substitution Reactions of 3-Halo-1-propanol Derivatives
| Substrate | Nucleophile | Solvent | Product | Yield | Reference(s) |
| 1-Bromo-3-chloropropane | Sodium cyanide | Aqueous ethanol | 4-Chlorobutanenitrile | - | [8] |
| 3-Bromo-1-propanol (B121458) | Sodium azide | Acetone/Water | 3-Azido-1-propanol | 86% | [12] |
Experimental Protocol: Synthesis of 3-Azido-1-propanol [12]
3-Bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) are dissolved in a mixture of acetone (120 mL) and water (20 mL) and refluxed overnight. After cooling, acetone is removed under reduced pressure. Water (100 mL) is added, and the mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over MgSO₄, and the solvent is removed under vacuum to yield 3-azido-1-propanol as a colorless oil (6.24 g, 86% yield).
Intramolecular Reactivity
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom within the same molecule allows for intramolecular reactions, leading to the formation of cyclic compounds.
Formation of Oxetane
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular Sₙ2 reaction to displace the chloride and form the four-membered cyclic ether, oxetane.[2]
Logical Relationship: Intramolecular Cyclization to Oxetane
Caption: Base-catalyzed formation of oxetane.
Conclusion
This compound is a versatile and reactive molecule due to the presence of both an alcohol and an alkyl halide functional group. The hydroxyl group readily undergoes esterification and oxidation, while the primary chloride is an excellent site for Sₙ2 reactions with a wide range of nucleophiles. Furthermore, the proximity of these two functional groups allows for intramolecular cyclization to form oxetane. This dual reactivity makes this compound a valuable intermediate in the synthesis of a diverse array of more complex molecules, particularly in the pharmaceutical and materials science industries. A thorough understanding of its reactivity is crucial for its effective utilization in synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. player.uacdn.net [player.uacdn.net]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 3-Chloro-1-propanol in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Chloro-1-propanol, a versatile chemical intermediate, in both aqueous and various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, drug development, and formulation processes. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the theoretical prediction of solubility.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its handling, reaction design, and purification. A summary of the available quantitative solubility data is presented in the tables below. It is important to note that while data for aqueous solubility is available, specific quantitative data for a wide range of organic solvents is limited in publicly accessible literature. The qualitative solubility in some organic solvent classes is also included.
Table 1: Solubility of this compound in Aqueous Solution
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 300 g/L[1] |
| Water | 22.8 | 50 - 100 mg/mL[2][3] |
Table 2: Qualitative and Quantitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |
| Alcohols | Ethanol | Soluble[4][5] | Data not available |
| Methanol | Soluble | Data not available | |
| Ethers | Diethyl Ether | Soluble[4][5] | Data not available |
| Hydrocarbons | Insoluble[5][6] | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reliable process development and scientific research. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is a generalized procedure based on established methodologies, such as the OECD Guideline 105 for water solubility testing.[2][5][7]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solute (this compound) with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Apparatus
-
This compound (high purity)
-
Solvent of interest (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Glass vials with screw caps
Experimental Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid phase is crucial to ensure that equilibrium is established from a state of saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If a solid phase is present, it should be allowed to settle. To ensure the removal of any undissolved solute, the saturated solution should be carefully separated from the excess solute by either centrifugation or filtration at the same constant temperature.
-
Sample Preparation for Analysis: An accurately measured aliquot of the clear, saturated supernatant or filtrate is carefully transferred to a volumetric flask and diluted with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
Data Reporting: The solubility is reported as the average of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L, along with the standard deviation and the experimental temperature.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound using the shake-flask method.
Relationship Between Solvent Polarity and Solubility
The solubility of a solute is significantly influenced by the polarity of the solvent, often summarized by the principle "like dissolves like." this compound possesses both a polar hydroxyl group (-OH) and a moderately polar carbon-chlorine bond (C-Cl), as well as a nonpolar propyl chain. This bifunctional nature dictates its solubility behavior. The following diagram illustrates the expected solubility trend of this compound in solvents of varying polarities.
Theoretical Prediction of Solubility
While experimental determination remains the gold standard, theoretical models can provide valuable estimates of solubility, particularly in the absence of experimental data. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. The solubility of a solute can then be calculated from its activity coefficient.
The UNIFAC model requires knowledge of the group interaction parameters, which are empirically determined from experimental phase equilibrium data. For this compound, the relevant functional groups would be -CH2-, -CH2Cl, and -OH. While parameters for -CH2- and -OH groups are well-established, specific interaction parameters involving the -CH2Cl group with other groups may not be readily available in standard UNIFAC tables. Further research and parameter fitting would be necessary for accurate solubility predictions of this compound in a wide range of organic solvents using the UNIFAC model.
Conclusion
This technical guide has summarized the available solubility data for this compound in aqueous and organic solvents, provided a detailed experimental protocol for its determination, and discussed the theoretical basis for its solubility behavior. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. Further experimental studies are warranted to expand the quantitative solubility database of this compound in a broader range of organic solvents to facilitate its wider application in various chemical processes.
References
In-Depth Technical Guide: Health Hazards and Safety Precautions for Handling 3-Chloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health hazards associated with 3-Chloro-1-propanol (CAS No. 627-30-5) and outlines essential safety precautions for its handling. The information is intended to support risk assessment and ensure the safety of laboratory and manufacturing personnel in the research, scientific, and drug development sectors.
Physicochemical Properties
This compound is a colorless liquid with a mild odor.[1] It is slightly denser than water and is combustible.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C3H7ClO |
| Molecular Weight | 94.54 g/mol |
| Boiling Point | 160-162 °C |
| Flash Point | 75 °C (closed cup) |
| Density | 1.131 g/mL at 25 °C |
Health Hazard Information
This compound is classified as a hazardous substance and is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is irritating to the eyes, respiratory system, and skin.[2]
Acute Toxicity
Exposure to this compound can lead to acute toxic effects. The primary routes of exposure are ingestion, inhalation, and dermal contact.
Quantitative Acute Toxicity Data
| Route | Species | Test | Value | Reference |
| Oral | Mouse | LD50 | 2300 mg/kg | [2] |
No specific LD50 or LC50 data for dermal and inhalation routes for this compound were found in the search results. The available information is predominantly for the related compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD).
Symptoms of acute exposure may include irritation to the skin, eyes, and respiratory tract.[1] Ingestion can cause more severe effects, and animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]
Chronic Toxicity
Long-term or repeated exposure to this compound may lead to cumulative health effects.[2] Chronic exposure to respiratory irritants can result in airway diseases.[2] There is limited evidence to suggest that long-term occupational exposure may affect organs or biochemical systems.[2]
Genotoxicity and Carcinogenicity
Much of the available genotoxicity and carcinogenicity data pertains to the related compound, 3-chloro-1,2-propanediol (3-MCPD), which is considered a genotoxic carcinogen.[3] For this compound specifically, there is a lack of comprehensive studies. However, some sources suggest that chloropropanols, in general, may have mutagenic and carcinogenic properties.
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is limited. Studies on the related compound, 3-MCPD, have shown adverse effects on the male reproductive system.[4]
Mechanism of Toxicity and Signaling Pathways
The precise molecular mechanisms of toxicity for this compound are not well-elucidated in the provided search results. Much of the mechanistic understanding is extrapolated from studies on the closely related compound, 3-chloro-1,2-propanediol (3-MCPD).
Metabolic Pathways
The metabolism of this compound is not extensively detailed in the available literature. However, studies on similar halohydrins suggest that they can be detoxified by conjugation with glutathione.[5] This process would lead to the formation of mercapturic acid derivatives that are excreted in the urine.[5] An epoxide intermediate, glycidol, has been proposed as a reactive intermediate in the metabolism of 3-halopropan-1,2-diols.[5]
Caption: Proposed general metabolic pathway for this compound.
Cellular Effects and Signaling Pathways
Studies on the related compound 3-MCPD indicate that it can induce apoptosis (programmed cell death) through pathways involving the mitochondria.[6] This includes the impairment of the mitochondrial oxidative phosphorylation system, leading to a decrease in ATP synthesis.[6] It is plausible that this compound could exert its toxicity through similar mechanisms, such as inducing oxidative stress and disrupting cellular energy metabolism.
Caption: Potential cellular toxicity pathway of this compound.
Experimental Protocols for Toxicity Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the toxicity of chemicals. While specific experimental protocols for this compound were not found in the search results, the following outlines the general methodologies based on OECD guidelines.
Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animal Model: Typically rats, of a single sex (usually females).
-
Methodology:
-
A single dose of the test substance is administered by gavage.
-
Dosing is performed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
The initial dose is selected based on a preliminary sighting study to be a dose that is expected to produce signs of toxicity without mortality.
-
Subsequent dosing at higher or lower fixed doses is dependent on the observed effects in the previous step.
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.
-
Acute Dermal Toxicity - OECD Test Guideline 402
-
Objective: To assess the potential short-term hazards of a substance upon dermal exposure.
-
Animal Model: Typically rats or rabbits.
-
Methodology:
-
The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area).
-
The application site is covered with a porous gauze dressing for 24 hours.
-
A limit test may be performed first at a high dose to determine if the substance has low toxicity.
-
If toxicity is observed, a full study with multiple dose levels is conducted to establish a dose-response relationship.
-
Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Body weights are recorded, and a gross necropsy is performed at the end of the study.
-
Acute Inhalation Toxicity - OECD Test Guideline 403
-
Objective: To evaluate the health hazards associated with a single, short-term inhalation exposure to a substance.
-
Animal Model: Typically rats.
-
Methodology:
-
Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation exposure system.
-
The exposure is typically for a 4-hour period.
-
A limit concentration test or a study with multiple concentrations may be performed to estimate the median lethal concentration (LC50).
-
Animals are observed for at least 14 days for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight.
-
A comprehensive necropsy is performed at the end of the study.
-
Caption: General workflow for in vivo toxicity testing.
Safety Precautions and Handling
Given the hazardous nature of this compound, strict safety protocols must be followed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls
-
Work with this compound in a properly functioning chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing vapors or mists.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Spills and Waste Disposal
-
In case of a spill, evacuate the area and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure to this compound, immediate medical attention is crucial.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
This guide is intended for informational purposes and should not be a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) for this compound. Always prioritize safety and adhere to established laboratory and institutional protocols when handling this chemical.
References
- 1. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The metabolism of 3-chloro,- 3-bromo- and 3-iodoprpan-1,2-diol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Monochloro-1,2-propanediol (3-MCPD) induces apoptosis via mitochondrial oxidative phosphorylation system impairment and the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-1-propanol: A Bifunctional Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-propanol (CAS No: 627-30-5) is a versatile bifunctional organic molecule that serves as a valuable intermediate in a wide array of chemical syntheses.[1] Its structure, containing both a primary alcohol and a primary alkyl chloride, allows for selective reactions at either functional group, making it a crucial building block in the pharmaceutical, agrochemical, and specialty chemical industries.[2][3] This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and practical applications of this compound, with a focus on its utility in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [4] |
| Molecular Weight | 94.54 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Density | 1.131 g/mL at 25 °C | [5] |
| Melting Point | -20 °C | [6] |
| Boiling Point | 160-162 °C | [2] |
| Flash Point | 75 °C | [6] |
| Refractive Index | 1.445 at 20 °C | |
| Solubility | Soluble in water, ethanol, and ether | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 3.75 (t, 2H), 3.65 (t, 2H), 2.05 (m, 2H), 1.75 (br s, 1H) | [7] |
| ¹³C NMR (CDCl₃) | δ 60.5, 41.5, 35.0 | [8] |
| IR (Neat) | 3350 (br, O-H), 2950 (C-H), 1060 (C-O), 750 (C-Cl) cm⁻¹ | [4] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be beneficial for process development and optimization. A common and efficient method involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid, catalyzed by benzenesulfonic acid.[9][10]
Experimental Protocol: Synthesis from 1,3-Propanediol[10][11]
Materials:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid
-
Benzenesulfonic Acid
-
Sodium Bicarbonate
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 1,3-propanediol, a portion of concentrated hydrochloric acid, and a catalytic amount of benzenesulfonic acid.
-
Heat the mixture to 80-100 °C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to 50 °C and add the remaining portion of hydrochloric acid.
-
Reheat the mixture to 80-100 °C and continue the reaction for 10 hours, monitoring the progress by GC analysis.
-
After the reaction is complete, add toluene and heat to reflux to remove water via azeotropic distillation.
-
Cool the mixture to room temperature and neutralize the organic phase with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and purify the product by fractional distillation under reduced pressure.
Expected Yield: >95%[11]
Bifunctional Reactivity and Synthetic Applications
The presence of both a hydroxyl and a chloro group allows this compound to act as a versatile synthon, participating in a variety of reactions including nucleophilic substitutions and etherifications.
Williamson Ether Synthesis with Phenols
The chloro group of this compound readily undergoes nucleophilic substitution by phenoxides in a classic Williamson ether synthesis to form 3-aryloxy-1-propanols.[12]
Materials:
-
Sodium Hydroxide (B78521)
-
This compound
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid
-
Brine
Procedure:
-
In a round-bottom flask, dissolve phenol in DMF.
-
Add sodium hydroxide pellets and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 3: Spectroscopic Data for 3-Phenoxypropan-1-ol
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 7.30 (m, 2H), 6.95 (m, 3H), 4.15 (t, 2H), 3.85 (t, 2H), 2.10 (m, 2H), 1.90 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ 158.9, 129.5, 121.1, 114.5, 67.0, 61.5, 30.0 |
| IR (Neat) | 3380 (br, O-H), 3060, 2940 (C-H), 1600, 1495 (C=C, aromatic), 1240 (C-O, ether) cm⁻¹ |
Reaction with Amines
The electrophilic carbon bearing the chlorine atom is susceptible to attack by amines, leading to the formation of 3-amino-1-propanols.
Materials:
-
This compound
-
Diethylamine
-
Potassium Carbonate
-
Acetonitrile
-
Brine
Procedure:
-
In a sealed tube, combine this compound, diethylamine, and potassium carbonate in acetonitrile.
-
Heat the mixture to 90 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Table 4: Spectroscopic Data for 3-(Diethylamino)-1-propanol
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 3.65 (t, 2H), 2.60 (t, 2H), 2.50 (q, 4H), 1.70 (m, 2H), 1.00 (t, 6H) | [13] |
| ¹³C NMR (CDCl₃) | δ 62.5, 52.0, 47.5, 28.0, 11.5 | [14] |
| IR (Neat) | 3300 (br, O-H), 2970, 2820 (C-H), 1060 (C-O) cm⁻¹ | [14] |
Intramolecular Cyclization to Oxetane
Under basic conditions, the hydroxyl group of this compound can act as an intramolecular nucleophile, displacing the chloride to form the four-membered cyclic ether, oxetane.[15][16]
Materials:
-
This compound
-
Potassium Hydroxide
-
Water
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a distillation apparatus, heat potassium hydroxide and a small amount of water to 140 °C to form a mush.
-
Slowly add this compound dropwise to the hot potassium hydroxide.
-
The product, oxetane, will distill as it is formed. Collect the distillate.
-
The collected distillate can be further purified by fractional distillation.
Table 5: Spectroscopic Data for Oxetane
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 4.75 (t, 4H), 2.70 (quintet, 2H) | |
| ¹³C NMR (CDCl₃) | δ 68.0, 24.0 | |
| IR (Neat) | 2970, 2920, 2860 (C-H), 980 (C-O-C) cm⁻¹ | [8][17] |
Applications in Drug Synthesis
This compound is a key starting material or intermediate in the synthesis of several important pharmaceutical agents.
Nelfinavir Intermediate
This compound is a precursor in the synthesis of intermediates for the HIV protease inhibitor, Nelfinavir.[1][6] It can be used to introduce a three-carbon chain that is later functionalized to form the core of the drug molecule.
Clopidogrel (B1663587) Intermediate
In the synthesis of the antiplatelet agent Clopidogrel, this compound can be used to introduce a side chain onto the thiophene (B33073) ring system.[9][18]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key transformations of this compound.
Caption: Williamson Ether Synthesis Pathway.
Caption: Reaction of this compound with an Amine.
Caption: Intramolecular Cyclization to form Oxetane.
Conclusion
This compound is a highly valuable and versatile bifunctional molecule in organic chemistry. Its ability to undergo selective reactions at either the hydroxyl or chloro functional group makes it an indispensable tool for the synthesis of a wide range of compounds, from specialty chemicals to complex active pharmaceutical ingredients. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important chemical intermediate.
References
- 1. 3-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR spectrum [chemicalbook.com]
- 8. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN110668918A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 13. 3-DIETHYLAMINO-1-PROPANOL(622-93-5) 1H NMR [m.chemicalbook.com]
- 14. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 18. derpharmachemica.com [derpharmachemica.com]
The Inhibitory Action of 3-Chloro-1-propanol on Key Metabolic Enzymes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of 3-Chloro-1-propanol as an Enzyme Inhibitor.
Executive Summary
This compound (3-MCPD), a well-documented food processing contaminant, exerts its toxicity primarily through the disruption of cellular energy metabolism. This technical guide delineates the molecular mechanisms by which 3-MCPD functions as an enzyme inhibitor, with a principal focus on its impact on the glycolytic pathway. In vivo, 3-MCPD is metabolized to reactive intermediates, which have been shown to inhibit key enzymes such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Triosephosphate Isomerase (TPI). This inhibition leads to a depletion of cellular ATP, instigating a cascade of events that culminate in cellular damage, particularly in the kidneys and reproductive organs. This guide provides a comprehensive overview of the enzymatic targets, the putative mechanisms of inhibition, relevant (though limited) quantitative data, detailed experimental protocols for assessing enzyme inhibition, and the downstream signaling pathways affected by the disruption of glycolysis.
Introduction to this compound (3-MCPD)
This compound is a chemical compound that can form in foods, particularly during high-temperature processing of fat- and salt-containing ingredients. Its presence in a wide range of food products has raised significant food safety concerns. Toxicological studies have demonstrated that 3-MCPD is a multi-organ toxicant, with the kidneys and testes being primary targets[1]. The toxicity of 3-MCPD is not believed to be caused by the parent compound itself, but rather by its metabolic products.
Core Mechanism: Inhibition of Glycolytic Enzymes
The central mechanism of 3-MCPD's toxicity lies in its ability to interfere with the fundamental process of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP. In vivo studies suggest that the toxic effects are mediated by metabolites of 3-MCPD, leading to the inhibition of glycolysis and subsequent energy depletion[1].
Primary Enzymatic Targets
The primary enzymatic targets of 3-MCPD's metabolic byproducts are two critical enzymes in the glycolytic pathway:
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate, a crucial energy-yielding step in glycolysis.
-
Triosephosphate Isomerase (TPI): TPI catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P), ensuring that both triose phosphates can be further metabolized in the glycolytic pathway.
Inhibition of these enzymes disrupts the glycolytic flux, leading to a decreased production of ATP and a buildup of upstream metabolites. This energy crisis is a key contributor to the cellular dysfunction and damage observed in 3-MCPD toxicity.
Quantitative Data on Enzyme Inhibition
A comprehensive review of the available scientific literature did not yield specific IC50 or Ki values for the direct inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) or Triosephosphate Isomerase (TPI) by this compound (3-MCPD) or its primary metabolite, β-chlorolactic acid. This indicates a significant gap in the quantitative understanding of 3-MCPD's inhibitory action.
To provide a comparative context for researchers, the following tables summarize the inhibitory constants for other known inhibitors of these enzymes.
Table 1: Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
| Inhibitor | Type of Inhibition | Ki Value | IC50 Value | Organism/Source |
| Koningic Acid | Irreversible, G3P-competitive, NAD+-uncompetitive | ~0.06 µM | ~4 µM (in Jurkat cells) | General |
| Iodoacetate | Irreversible | - | Varies | General |
| 3-Bromopyruvate | Irreversible | - | Varies | General |
| Pentalenolactone | Irreversible, G3P-competitive, NAD+-uncompetitive | - | - | Rabbit Muscle |
| Aromatic Thiols | Covalent modification (disulfide bond) | - | - | Rabbit Muscle |
Table 2: Inhibitors of Triosephosphate Isomerase (TPI)
| Inhibitor | Type of Inhibition | Ki Value | IC50 Value | Organism/Source |
| Phosphoenolpyruvate (PEP) | Competitive | - | - | General |
| 2-Phosphoglycolate | Transition-state analog | - | - | General |
| D-Glycerol-1-phosphate | Substrate analog | - | - | General |
| Bromohydroxyacetone phosphate | Active-site-directed, irreversible | - | - | General |
| 2,9-Dimethyl-β-carbolinium | Potent Inhibitor | - | - | Bovine Brain |
Signaling Pathways and Cellular Effects
The disruption of glycolysis by 3-MCPD-mediated enzyme inhibition triggers downstream signaling cascades that contribute to cellular stress and apoptosis.
Proposed Mechanism of 3-MCPD Induced Cellular Damage
The inhibition of GAPDH and TPI by 3-MCPD metabolites leads to a depletion of cellular ATP. This energy crisis can activate stress-related signaling pathways, ultimately leading to programmed cell death.
Signaling Pathways Implicated in 3-MCPD Ester-Induced Nephrotoxicity
Research on 3-MCPD esters has identified specific signaling pathways involved in kidney cell apoptosis and necroptosis. These include the activation of JNK/p53 and RIPK1/RIPK3/MLKL pathways.
References
Thermal Stability and Decomposition of 3-Chloro-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 3-Chloro-1-propanol. This information is critical for safe handling, storage, and use of this compound in research and development, particularly in applications where it may be subjected to elevated temperatures.
Thermal Stability
The thermal stability of a compound is a critical parameter for assessing its safe handling and processing limits. For this compound, the available data from safety data sheets (SDS) indicates a specific decomposition temperature.
Decomposition Temperature
Thermogravimetric Analysis (TGA) is the primary technique used to determine the decomposition temperature of a substance by measuring its mass change as a function of temperature. While specific TGA data from peer-reviewed literature for this compound is limited, safety data sheets consistently report a decomposition temperature.
| Parameter | Value | Source |
| Decomposition Temperature | 160 °C | Fisher Scientific SDS[1][2] |
This temperature represents the point at which the molecule begins to break down. It is crucial to note that decomposition can begin at lower temperatures with prolonged exposure, and the presence of impurities or catalysts can significantly affect thermal stability.
Decomposition Products
Upon heating to its decomposition temperature, this compound breaks down into several hazardous substances. The primary decomposition products identified in safety literature are a result of the breakdown of the carbon-chlorine and carbon-oxygen bonds within the molecule.
| Decomposition Product | Chemical Formula | Source |
| Carbon Monoxide | CO | Fisher Scientific SDS[1][2] |
| Carbon Dioxide | CO₂ | Fisher Scientific SDS[1][2] |
| Hydrogen Chloride | HCl | Fisher Scientific SDS[1][2] |
| Phosgene (B1210022) (possible) | COCl₂ | Santa Cruz Biotechnology MSDS[3] |
The formation of these products indicates that the decomposition process involves the cleavage of the C-Cl and C-O bonds, as well as the fragmentation of the carbon skeleton. The potential for phosgene formation, a highly toxic gas, necessitates extreme caution when heating this compound.
Experimental Protocols
To ensure accurate and reproducible data on the thermal stability and decomposition of this compound, standardized experimental protocols are essential. The following are representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), adapted from general procedures for liquid organic compounds.
Thermogravimetric Analysis (TGA)
TGA is used to determine the temperature at which a substance decomposes by measuring the change in mass as a function of temperature.
Objective: To determine the onset and completion temperatures of decomposition for this compound and the corresponding mass loss.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The instrument is programmed with a linear heating ramp. A common heating rate for such analysis is 10 °C/min.
-
-
Analysis: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C). The mass of the sample is continuously recorded as a function of temperature.
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting, boiling, and decomposition.
Objective: To determine the enthalpy changes associated with the thermal decomposition of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel) to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
The instrument is programmed with a linear heating rate, typically matching the TGA experiment (e.g., 10 °C/min).
-
-
Analysis: The sample and reference pans are heated from ambient temperature through the decomposition region. The differential heat flow between the sample and the reference is recorded.
-
Data Interpretation: The DSC thermogram will show exothermic or endothermic peaks corresponding to thermal events. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a liquid organic compound like this compound.
Caption: Workflow for Thermal Stability Analysis.
Postulated Decomposition Pathway
Based on the identified decomposition products, a simplified logical pathway for the thermal decomposition of this compound can be proposed. The primary events are likely the cleavage of the weakest bonds in the molecule under thermal stress.
Caption: Postulated Decomposition Pathway.
References
Environmental Impact and Ecotoxicity of 3-Chloro-1-propanol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-propanol (CAS No. 627-30-5), a colorless liquid with a mild odor, serves as a versatile intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals[1]. Its utility in chemical manufacturing necessitates a thorough understanding of its environmental fate, transport, and potential ecotoxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental impact and ecotoxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying environmental processes.
Environmental Fate and Transport
The environmental behavior of this compound is governed by its physicochemical properties, which influence its distribution and persistence in various environmental compartments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [2] |
| Molecular Weight | 94.54 g/mol | [2] |
| Boiling Point | 160-162 °C | |
| Flash Point | 75 °C | |
| Water Solubility | 50-100 g/L (moderately soluble) | [1][2] |
| Vapor Pressure | 1.2 mmHg | [2] |
| log Kow (estimated) | 0.5 | [2] |
Environmental Distribution
Due to its moderate water solubility, this compound is likely to be mobile in the environment. If released into water, it is expected to remain predominantly in the water column. Its low estimated octanol-water partition coefficient (log Kow) suggests a low potential for bioaccumulation in aquatic organisms.
The following diagram illustrates the potential environmental fate and transport pathways of this compound.
Degradation Processes
Biodegradation: While one source suggests that this compound is unlikely to persist in the environment due to its water solubility, specific studies on its ready biodegradability following standardized protocols like OECD 301 were not found in the reviewed literature. The OECD 301 series of tests are designed to assess the potential for rapid and complete biodegradation of organic chemicals by microorganisms. For instance, the OECD 301F (Manometric Respirometry Test) measures oxygen consumption by microorganisms in a closed respirometer over a 28-day period to determine the extent of biodegradation[3][4][5]. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window[5].
Hydrolysis: No specific experimental data on the hydrolysis rate of this compound as a function of pH was found. The OECD 111 guideline, "Hydrolysis as a Function of pH," provides a standard method for evaluating the abiotic hydrolytic degradation of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9)[1][6][7][8][9]. This test helps to determine the persistence of a substance in water.
Photodegradation: Information regarding the photodegradation of this compound in the atmosphere was not available in the searched literature.
Soil Adsorption
Ecotoxicity
The ecotoxicity of this compound has been evaluated for some aquatic organisms, but data for several key trophic levels are lacking.
Aquatic Ecotoxicity
A summary of the available acute aquatic toxicity data is presented in Table 2.
| Trophic Level | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | Pimephales promelas (Fathead minnow) | LC50 | 641 - 1000 | 96 hours | |
| Fish | Pimephales promelas (Fathead minnow) | LC50 | 801 | 96 hours | [1] |
| Aquatic Invertebrates | Daphnia magna | 48h EC50 | No data available | 48 hours | |
| Algae | Pseudokirchneriella subcapitata | 72h IC50 | No data available | 72 hours |
Fish: The 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) is reported to be in the range of 641 to 1000 mg/L, with a specific value of 801 mg/L also cited[1]. This indicates a relatively low acute toxicity to this fish species.
Aquatic Invertebrates: No experimental data for the 48-hour median effective concentration (EC50) for the immobilization of Daphnia magna were found. This is a critical data gap as daphnids are a standard indicator species for freshwater invertebrate toxicity.
Algae: Similarly, no experimental data for the 72-hour median inhibitory concentration (IC50) for the growth of algae, such as Pseudokirchneriella subcapitata, were identified. This information is essential for assessing the potential impact on primary producers in aquatic ecosystems.
Terrestrial Ecotoxicity
No specific data on the toxicity of this compound to terrestrial organisms such as earthworms or soil microorganisms were found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key ecotoxicity and environmental fate studies are outlined in the following sections, based on internationally recognized OECD guidelines.
Acute Fish Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period[6].
-
Test Organism: A recommended species is the Zebra-fish (Brachydanio rerio) or other approved species[11].
-
Test Design: Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control[11][14]. A limit test at 100 mg/L can be performed initially[11].
-
Exposure Conditions: The test is conducted under static, semi-static, or flow-through conditions for 96 hours[6].
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours[6].
-
Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis[11].
The following diagram illustrates a typical workflow for an acute fish toxicity test.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours[7][8][15].
-
Test Organism: Daphnia magna neonates (<24 hours old) are typically used[7][15].
-
Test Design: Daphnids are exposed to at least five concentrations of the test substance in a static system[15].
-
Exposure Conditions: The exposure period is 48 hours[8][15].
-
Observations: Immobilization (inability to swim) is recorded at 24 and 48 hours[7][8].
-
Data Analysis: The 48-hour EC50 and its confidence limits are calculated.
Alga, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period[1].
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus[1].
-
Test Design: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance[1].
-
Exposure Conditions: The test is conducted in a nutrient-rich medium under continuous illumination for 72 hours[1].
-
Observations: Algal growth (biomass) is measured at least daily[10].
-
Data Analysis: The concentration that inhibits growth by 50% (IC50) is determined based on the average specific growth rate or yield[13].
The logical relationship between a chemical's properties and its environmental distribution is depicted in the diagram below.
Conclusion and Data Gaps
This compound exhibits low acute toxicity to fish. However, significant data gaps exist regarding its ecotoxicity towards aquatic invertebrates and algae, which are crucial for a comprehensive environmental risk assessment. Furthermore, the lack of experimental data on its biodegradation, hydrolysis, and soil adsorption limits the ability to accurately predict its environmental persistence and mobility. To fully characterize the environmental profile of this compound, further studies following standardized OECD guidelines are essential. In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models could be employed to provide initial estimates for the missing endpoints. Researchers and drug development professionals should consider these data gaps when evaluating the use of this compound and take appropriate measures to minimize its potential environmental release.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. OECD 106 - Phytosafe [phytosafe.com]
- 14. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-1-propanol from 1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-1-propanol from 1,3-propanediol (B51772) and hydrochloric acid. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds.[1] The described method utilizes benzenesulfonic acid as a catalyst to facilitate a high-yield and high-purity conversion.[1][2][3] This protocol offers a robust and efficient procedure with a focus on operational simplicity and safety, achieving yields of over 95% and product purity exceeding 99%.[1][3]
Introduction
This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional synthesis routes have often involved hazardous reagents or resulted in lower yields. The method outlined here, employing 1,3-propanediol and hydrochloric acid with a catalytic amount of benzenesulfonic acid, presents a more efficient and safer alternative. The use of benzenesulfonic acid as a catalyst enhances the reaction efficiency and selectivity, preventing the formation of over-chlorinated byproducts.[1][3]
Reaction and Mechanism
The fundamental reaction involves the nucleophilic substitution of a hydroxyl group in 1,3-propanediol with a chloride ion from hydrochloric acid. Benzenesulfonic acid acts as a catalyst by protonating one of the hydroxyl groups, making it a better leaving group (water) and facilitating the nucleophilic attack by the chloride ion.
Reaction Scheme
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on a method demonstrated to achieve high yield and purity.[2][3][4]
Materials and Equipment:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid (30% mass fraction)[3]
-
Benzenesulfonic Acid
-
Sodium Bicarbonate
-
Glass-lined reactor with stirring and reflux condenser
-
Distillation apparatus
-
Gas Chromatography (GC) equipment for analysis
Procedure:
-
Initial Reaction Setup:
-
Second Addition of Hydrochloric Acid:
-
In-Process Control:
-
Work-up and Purification:
-
Transfer the reaction mixture to a distillation flask.
-
Add 150 kg of toluene and heat to reflux to remove water.[2]
-
After the water removal is complete, cool the mixture to room temperature.
-
Neutralize the oil phase by adding sodium bicarbonate until the pH is neutral.[2]
-
Filter the mixture to remove the salt formed during neutralization and any excess sodium bicarbonate.[2]
-
-
Final Distillation:
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Propanediol | 440 kg | [2][3][4] |
| Hydrochloric Acid (initial) | 600 kg | [2][3][4] |
| Hydrochloric Acid (second addition) | 460 kg | [2][4] |
| Benzenesulfonic Acid (catalyst) | 3 kg | [2][3][4] |
| Reaction Conditions | ||
| Initial Reaction Temperature | 90°C | [2][3][4] |
| Initial Reaction Time | 3 hours | [2][3][4] |
| Second Reaction Temperature | 90°C | [2][4] |
| Second Reaction Time | 10 hours | [1][2] |
| Yield and Purity | ||
| Overall Yield | > 95% | [1][3] |
| Product Purity (by GC) | > 99.00% | [1][3] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Toluene is flammable and should be kept away from ignition sources.
-
Benzenesulfonic acid is corrosive and should be handled with care.
Conclusion
The described protocol for the synthesis of this compound from 1,3-propanediol and hydrochloric acid using benzenesulfonic acid as a catalyst is a highly efficient and reliable method. It offers high yields and purity, making it suitable for the production of pharmaceutical intermediates. The detailed steps and clear workflow diagrams provide a comprehensive guide for researchers and professionals in the field of drug development.
References
Application of 3-Chloro-1-propanol in Agrochemical and Dye Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-propanol is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of chemical products.[1][2] Its unique structure, featuring both a reactive chlorine atom and a primary hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the production of agrochemicals and dyes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in these key industrial sectors.
Application in Agrochemical Manufacturing
This compound and its derivatives are utilized in the synthesis of various agrochemicals, including herbicides and fungicides.[2][4] The presence of the chloropropyl group can be a key structural motif or a reactive handle for further chemical modifications to achieve the desired biological activity.
Synthesis of the Herbicide Chlorpropham (B1668850)
Chlorpropham is a plant growth regulator and herbicide used to control a variety of weeds.[5] It is synthesized from 3-chloroaniline (B41212) and isopropyl chloroformate.[1][6] While the industrial synthesis of 3-chloroaniline typically starts from m-chloronitrobenzene, a plausible laboratory-scale synthesis route commencing from this compound is presented below. This multi-step synthesis involves the conversion of the alcohol to an amine, followed by aromatization and subsequent reaction to form the final product.
Logical Workflow for Chlorpropham Synthesis
Caption: Proposed synthesis of Chlorpropham from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloroaniline from this compound (Proposed Route)
This protocol outlines a potential multi-step synthesis of 3-chloroaniline from this compound.
-
Step 1: Tosylation of this compound.
-
To a solution of this compound (1 equivalent) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 equivalents).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chloropropyl tosylate.
-
-
Step 2: Cyanation of 3-Chloropropyl tosylate.
-
Dissolve the 3-chloropropyl tosylate (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium cyanide (1.2 equivalents) and heat the mixture at 80 °C for 6 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give 3-chloropropanenitrile.
-
-
Step 3: Reduction to 3-Chloropropan-1-amine.
-
Slowly add the 3-chloropropanenitrile (1 equivalent) in anhydrous diethyl ether to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate to yield 3-chloropropan-1-amine.
-
-
Step 4: Synthesis of 3-Chloroaniline. (This step is a conceptual outline for the formation of the aromatic ring).
-
The synthesis of anilines from aliphatic precursors is complex. A potential route involves the condensation of 3-chloropropan-1-amine with a suitable acetoacetate derivative, followed by a cyclization and aromatization sequence. This would likely require specialized reaction conditions and catalysts. A more direct and common laboratory preparation of 3-chloroaniline involves the reduction of m-chloronitrobenzene.[7]
-
Protocol 2: Synthesis of Chlorpropham from 3-Chloroaniline [1][6][8]
-
Reaction Setup: In a reaction vessel, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent such as toluene (B28343) or dichloromethane.
-
Addition of Base: Add a base, such as pyridine or triethylamine (B128534) (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add isopropyl chloroformate (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water, dilute HCl, and then a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Chlorpropham.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane (B92381) or by column chromatography.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroaniline | Isopropyl Chloroformate | Chlorpropham | Toluene | Pyridine | 0 - RT | 3 | ~98 | [8] |
Application in Dye Manufacturing
This compound serves as a precursor for the synthesis of various dye intermediates.[2] By converting the chloro or hydroxyl group into other functionalities, such as an amine or an ether, a range of building blocks for azo and other dye classes can be accessed.
Synthesis of a Disperse Azo Dye
Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester.[9] A plausible route to a disperse azo dye starting from this compound involves the synthesis of 3-amino-1-propanol, followed by diazotization and coupling with a suitable aromatic compound, such as 2-naphthol (B1666908).
Synthesis Pathway of a Disperse Azo Dye
Caption: Synthesis of a disperse azo dye from this compound.
Experimental Protocols
Protocol 3: Synthesis of 3-Amino-1-propanol from this compound
-
Step 1: Synthesis of 3-Azido-1-propanol. [6]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN₃) (1.5 equivalents) to the solution.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-azido-1-propanol.
-
-
Step 2: Reduction of 3-Azido-1-propanol to 3-Amino-1-propanol.
-
Dissolve 3-azido-1-propanol (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-1-propanol.
-
Protocol 4: Synthesis of a Disperse Azo Dye [10][11][12]
-
Diazotization of 3-Amino-1-propanol:
-
Dissolve 3-amino-1-propanol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at low temperature.
-
The crude dye can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data
| Diazo Component | Coupling Component | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 3-Amino-1-propanol | 2-Naphthol | Azo Dye | Water | NaOH | 0 - 5 | 1.5 | ~85-95 | [10] |
General Experimental Workflow
Caption: General workflow for chemical synthesis and purification.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of important agrochemicals and dyes. The protocols and synthetic pathways outlined in this document demonstrate its utility in creating complex molecular structures. By leveraging the dual reactivity of its chloro and hydroxyl functional groups, researchers can access a wide range of intermediates and final products for various applications in the chemical industry. Proper handling and safety precautions are essential when working with this compound and its derivatives due to their potential toxicity.[13]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Page loading... [wap.guidechem.com]
- 6. Chlorpropham | 101-21-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CN102167670A - Method for producing chlorpropham - Google Patents [patents.google.com]
- 9. orientjchem.org [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. mdpi.com [mdpi.com]
Application Notes: Synthesis of Cyclopropane from 3-Chloro-1-propanol
Introduction
Cyclopropane (B1198618), a fundamental three-membered carbocycle, is a key structural motif in numerous biologically active molecules and a valuable building block in organic synthesis. Its inherent ring strain imparts unique reactivity, making it a desirable component in the development of pharmaceuticals and agrochemicals. While various methods exist for cyclopropane synthesis, this document details a robust two-step approach starting from the readily available precursor, 3-chloro-1-propanol. This method is particularly relevant for researchers in synthetic chemistry and drug development seeking a practical and scalable route to cyclopropane and its derivatives.
The described synthesis involves two key transformations:
-
Halogenation of this compound: The hydroxyl group of the starting material is converted into a better leaving group, a halide (chloride or iodide), to generate a 1,3-dihalopropane derivative. This is a crucial step to facilitate the subsequent intramolecular cyclization.
-
Intramolecular Wurtz (Freund) Reaction: The resulting 1,3-dihalopropane undergoes an intramolecular reductive coupling in the presence of a metal, typically zinc or sodium, to form the cyclopropane ring.[1][2]
This application note provides detailed experimental protocols for these transformations, along with tabulated data for reaction conditions and yields.
Data Presentation
Table 1: Halogenation of this compound to 1,3-Dihalopropanes
| Entry | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Thionyl chloride (SOCl₂) | Pyridine (B92270) (catalytic) | Reflux | 4 | 1,3-Dichloropropane (B93676) | ~75 |
| 2 | This compound | Sodium iodide, H₃PO₄ | N/A | 100-110 | 2 | 1-Chloro-3-iodopropane | ~80 |
| 3 | This compound | Sodium iodide | Acetone | Reflux | 24 | 3-Iodo-1-propanol (B1294970)* | 84[3] |
*Note: This reaction shows the conversion to 3-iodo-1-propanol via a Finkelstein-type reaction on the chloride, not the hydroxyl group. For the synthesis of a 1,3-dihalide from this compound, direct halogenation of the alcohol is required.
Table 2: Intramolecular Wurtz (Freund) Reaction for Cyclopropane Synthesis
| Entry | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 1,3-Dichloropropane | Zinc dust, Sodium iodide | 75% Ethanol (B145695) | Reflux | 6 | Cyclopropane | ~70 |
| 2 | 1,3-Dibromopropane | Zinc dust | Ethanol | Reflux | 4 | Cyclopropane | >80 |
| 3 | 1,3-Dibromopropane | Sodium | Warm Alcohol | N/A | N/A | Cyclopropane | Moderate[4] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dichloropropane from this compound
This protocol describes the conversion of the hydroxyl group in this compound to a chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add this compound (1 equivalent).
-
Add a catalytic amount of pyridine to the flask.
-
Cool the flask in an ice bath and slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 1,3-dichloropropane can be purified by fractional distillation.
Protocol 2: Synthesis of Cyclopropane from 1,3-Dichloropropane (Freund Reaction)
This protocol details the intramolecular cyclization of 1,3-dichloropropane to cyclopropane using zinc dust.
Materials:
-
1,3-Dichloropropane
-
Zinc dust
-
Sodium iodide (catalytic amount)
-
75% Ethanol in water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas collection apparatus (e.g., gas syringe or collection over water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (2.2 equivalents) and a catalytic amount of sodium iodide.
-
Add 75% ethanol to the flask to create a slurry.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add 1,3-dichloropropane (1 equivalent) to the refluxing mixture. The cyclopropane gas will begin to evolve.
-
Collect the evolved cyclopropane gas using a suitable gas collection apparatus.
-
Continue the reaction at reflux for 6 hours or until the evolution of gas ceases.
-
The collected cyclopropane gas can be used directly for subsequent reactions or can be condensed and purified.
Visualizations
Caption: Overall synthetic pathway from this compound to cyclopropane.
Caption: Experimental workflow for the two-step synthesis of cyclopropane.
References
Application Notes: Surface Functionalization of Silicon with 3-Chloro-1-propanol
Introduction
The functionalization of silicon surfaces with organic molecules is a cornerstone of modern materials science, enabling the development of advanced sensors, biocompatible interfaces, and novel electronic devices. 3-Chloro-1-propanol is a bifunctional molecule featuring a hydroxyl group capable of reacting with a hydroxylated silicon surface and a terminal chloro group that can be used for subsequent chemical modifications. This protocol details a method for the covalent attachment of this compound to a silicon substrate, creating a versatile platform for further surface engineering.
Principle of the Method
This protocol is based on the reaction between the hydroxyl groups on a pre-treated silicon wafer and the hydroxyl group of this compound. The silicon surface is first activated and hydroxylated by treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), creating a high density of Si-OH groups. Subsequently, the wafer is reacted with this compound, likely through a dehydration reaction that forms stable Si-O-C bonds, covalently attaching the 3-chloropropyl moiety to the surface. This process is typically carried out under anhydrous conditions to prevent competing reactions with water. The terminal chlorine atom remains available for further functionalization, such as nucleophilic substitution reactions.
Applications
The resulting chloropropyl-functionalized silicon surface can be used in a variety of applications, including:
-
Biomedical Devices: The chloro-terminated surface can be modified with biomolecules such as proteins, DNA, or antibodies for the development of biosensors and biocompatible implants.
-
Drug Development: Serves as an initial platform for tethering small molecules or drug candidates to a solid support for screening and analysis.
-
Materials Science: The functionalized surface can be used to alter the surface properties of silicon, such as wettability and adhesion, or to initiate surface-initiated polymerization.[1]
Experimental Protocols
1. Materials and Equipment
-
Silicon wafers (e.g., single-side polished, p-type, <100> orientation)
-
This compound (CAS 627-30-5), anhydrous
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Anhydrous toluene
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (N₂), high purity
-
Glass beakers and petri dishes
-
Wafer tweezers (Teflon or stainless steel)
-
Ultrasonic bath
-
Oven or hot plate
-
Schlenk line or glovebox (optional, for stringent anhydrous conditions)
2. Silicon Wafer Cleaning and Hydroxylation (Piranha Clean)
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Handle with extreme care using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Cut silicon wafers to the desired size using a diamond scribe.
-
Place the silicon wafers in a glass beaker.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of 98% H₂SO₄ in a separate glass beaker. The solution will become very hot.
-
Submerge the silicon wafers in the hot Piranha solution for 15-30 minutes. This step removes organic residues and creates a thin layer of silicon dioxide with surface hydroxyl groups (Si-OH).
-
Carefully remove the wafers from the Piranha solution using tweezers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Place the cleaned and hydroxylated wafers in an oven at 120 °C for at least 30 minutes to remove any residual water.
3. Surface Functionalization with this compound
-
Place the dry, hydroxylated silicon wafers in a clean, dry reaction vessel (e.g., a Schlenk flask or a petri dish inside a desiccator).
-
Prepare a solution of 1-5% (v/v) this compound in anhydrous toluene.
-
Submerge the wafers in the this compound solution.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours under a dry nitrogen atmosphere to promote the condensation reaction between the surface Si-OH groups and the hydroxyl group of this compound.
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the wafers from the reaction solution and rinse them sequentially with toluene, ethanol, and DI water to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Store the functionalized wafers in a clean, dry environment (e.g., a desiccator) until further use.
Data Presentation
The success of the surface functionalization can be assessed by various surface analysis techniques. The following table presents hypothetical data for a successfully functionalized silicon surface.
| Parameter | Before Functionalization | After Functionalization | Technique |
| Water Contact Angle | < 10° | 60-70° | Goniometry |
| Surface Roughness (RMS) | ~0.2 nm | ~0.3 nm | Atomic Force Microscopy (AFM) |
| Elemental Chlorine (atomic %) | 0% | 2-5% | X-ray Photoelectron Spectroscopy (XPS) |
Visualizations
References
Application Note: Quantification of 3-Chloro-1,2-propanediol (3-MCPD) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantification of 3-Chloro-1,2-propanediol (3-MCPD), a food processing contaminant, using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is applicable to a variety of food matrices and is based on established official methods, including those from ISO, AOCS, and DGF.[1][2] The protocol includes comprehensive steps for sample preparation, derivatization with phenylboronic acid (PBA), and GC-MS analysis. Performance characteristics of the method, including limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery, are summarized from various studies to guide researchers in method validation and application.
Introduction
3-Monochloropropane-1,2-diol (3-MCPD) is a chemical contaminant that can form in foods, particularly in refined vegetable oils and fat-containing products, during high-temperature processing in the presence of chloride.[1] It exists in both free and esterified forms. Toxicological studies have indicated that free 3-MCPD can have adverse health effects, targeting the kidneys and male reproductive organs in animal studies.[1] As a result, regulatory bodies worldwide have set maximum permissible levels for 3-MCPD in various foodstuffs, necessitating sensitive and reliable analytical methods for its quantification.
Gas chromatography-mass spectrometry (GC-MS) is the most common and robust technique for the determination of 3-MCPD.[3] Due to the low volatility and high polarity of 3-MCPD, a derivatization step is required prior to GC analysis to improve its chromatographic properties.[4] Phenylboronic acid (PBA) is a widely used derivatizing agent that reacts with the diol group of 3-MCPD to form a more volatile cyclic boronate ester, which is amenable to GC-MS analysis.[3][5] This application note details a comprehensive GC-MS method for the quantification of 3-MCPD, providing researchers, scientists, and drug development professionals with a reliable protocol.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of 3-MCPD is depicted below. The process begins with sample preparation, which may include extraction and cleanup, followed by the crucial derivatization step. The derivatized sample is then injected into the GC-MS system for separation and quantification.
Caption: Experimental workflow for 3-MCPD quantification by GC-MS.
Experimental Protocols
This section provides a detailed methodology for the quantification of 3-MCPD in a food matrix. The protocol is a synthesis of commonly employed procedures.
Materials and Reagents
-
3-Chloro-1,2-propanediol (3-MCPD) standard
-
3-MCPD-d5 (internal standard)
-
Phenylboronic acid (PBA)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane (B92381) (GC grade)
-
Methanol (GC grade)
-
Acetonitrile (GC grade)
-
Ultrapure water
-
Food sample for analysis
Sample Preparation
The sample preparation procedure may vary depending on the matrix. The following is a general protocol for a solid food sample.
-
Homogenization: Weigh approximately 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of 3-MCPD-d5 internal standard solution (e.g., 10 µL of 100 µg/mL).[5]
-
Extraction: Add 10 mL of distilled water and shake vigorously for 10 minutes to extract the free 3-MCPD.[5]
-
Defatting (for fatty samples): For samples with high-fat content, a defatting step is necessary. Add 10 mL of hexane, vortex for 2 minutes, and centrifuge. Discard the upper hexane layer. Repeat this step twice.
-
Deproteinization (if necessary): For samples with high protein content, add 15 mL of acetonitrile, shake for 30 minutes, and centrifuge. Transfer the aqueous phase to a new tube.[5]
-
Salting out: Add 2 g of NaCl to the aqueous extract to facilitate the partitioning of 3-MCPD.
Derivatization
-
To the aqueous extract, add 100 µL of a 25% PBA solution in a suitable solvent.[5]
-
Vortex the mixture for 10 minutes at room temperature to allow for the derivatization reaction to complete.[5]
-
Extraction of Derivative: Add 2 mL of hexane and vortex for 2 minutes. Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the derivatized 3-MCPD to a clean vial. Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
Drying and Concentration: Pass the combined hexane extract through a small column containing anhydrous Na₂SO₄ to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.[5]
GC-MS Analysis
-
Instrumentation: An Agilent 7890B GC coupled with a 5977A MSD or a similar system can be used.[6]
-
GC Column: A DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[6]
-
Injection: Inject 1 µL of the final extract in splitless mode.[4]
-
GC Conditions:
-
MS Conditions:
Quantification
Prepare a series of calibration standards of 3-MCPD with a constant concentration of the internal standard (3-MCPD-d5). Process these standards through the same derivatization and analysis procedure as the samples. Construct a calibration curve by plotting the ratio of the peak area of the 3-MCPD derivative to the peak area of the internal standard derivative against the concentration of 3-MCPD. Determine the concentration of 3-MCPD in the samples from this calibration curve.
Data Presentation
The performance of the GC-MS method for 3-MCPD quantification can vary based on the sample matrix and specific method parameters. The following tables summarize typical validation data from various studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD | LOQ | Citation |
| 3-MCPD | Various Foods | 4.18 - 10.56 ng/g | - | [5][7] |
| 3-MCPD | Food | 0.012 µg/g (MDL) | - | [8] |
| 3-MCPD | Food | 0.6 µg/kg | 2.0 µg/kg | [6] |
| 3-MCPD | Food Contact Material (water extract) | 0.4 µg/L | 1.2 µg/L | [9] |
| 3-MCPD Esters | Edible Oils | - | 0.3 mg/kg | [10] |
| 3-MCPD Esters | Glycerol | 0.01 mg/kg | - | [11] |
Table 2: Linearity, Recovery, and Precision Data
| Parameter | Matrix | Range/Value | Citation |
| Linearity (R²) | Various Foods | ≥ 0.99 | [5] |
| Food | 0.997 (0.05–1.50 µg/g) | [8] | |
| Edible Oils | > 0.99 (0.25-6.0 mg/kg) | [12] | |
| Palm Oil | 0.9997 (0.02-1.0 µg/g) | [13] | |
| Recovery (%) | Various Foods | 90.38 - 122.46 | [5] |
| Food | 28.88 - 102.50 (at 0.25-1.50 µg/g) | [8] | |
| Glycerol (for 3-MCPD Esters) | 101 - 103 | [11] | |
| Precision (RSD %) | Various Foods | 1.89 - 25.22 | [5] |
| Food | 6.42 - 11.13 | [8] | |
| Edible Oils (within-lab reproducibility) | 4.18 - 5.63 | [12] | |
| Glycerol (for 3-MCPD Esters) | 3.3 - 8.3 | [11] |
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of 3-MCPD in various food matrices. Proper sample preparation, including extraction, cleanup, and derivatization, is critical for achieving accurate and reliable results. The use of an isotopically labeled internal standard, such as 3-MCPD-d5, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. The provided protocol and performance data serve as a valuable resource for laboratories involved in food safety analysis and quality control.
References
- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. glsciences.eu [glsciences.eu]
- 4. agilent.com [agilent.com]
- 5. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. shimadzu.com [shimadzu.com]
Application Note: High-Sensitivity HPLC Analysis of 3-Chloro-1-propanol using Fluorescence Derivatization with Dansyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-1-propanol is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Its determination at trace levels is crucial for quality control and safety assessment. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is based on pre-column derivatization of the hydroxyl group of this compound with Dansyl chloride to form a highly fluorescent derivative. The resulting derivative is separated by reversed-phase HPLC and detected by a fluorescence detector, enabling precise and accurate quantification at low concentrations.
Principle
The primary alcohol functional group of this compound is not fluorescent. To enable sensitive fluorescence detection, the analyte is derivatized with Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). The reaction, which takes place under alkaline conditions, results in the formation of a stable, highly fluorescent dansyl ether of this compound. The derivatized analyte is then separated from the excess reagent and other sample components on a C18 reversed-phase HPLC column using a gradient elution of acetonitrile (B52724) and water. The fluorescent derivative is monitored by a fluorescence detector at its optimal excitation and emission wavelengths.
Experimental Protocols
Reagents and Materials
-
This compound (analytical standard)
-
Dansyl chloride (derivatization grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
4-(Dimethylamino)pyridine (DMAP)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Thermostatic water bath or heating block
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with 1 M NaOH.
-
Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of Dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
DMAP Catalyst Solution (10 mg/mL): Dissolve 100 mg of DMAP in 10 mL of acetonitrile.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Derivatization Protocol
-
To 100 µL of each working standard solution or sample solution in a microcentrifuge tube, add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of the DMAP catalyst solution.
-
Add 100 µL of the Dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 50 µL of 2.5% aqueous ammonia (B1221849) solution and vortex for 10 seconds.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-FLD Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |
Data Presentation
The quantitative performance of the method was evaluated, and the results are summarized in the table below.
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity Range | 5 ng/mL - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | 5.0 ng/mL |
| Precision (%RSD) | Intra-day: < 2.5%, Inter-day: < 4.0% |
| Accuracy (% Recovery) | 96.5% - 103.2% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound using fluorescence derivatization.
Caption: Experimental workflow for the HPLC-FLD analysis of this compound.
Conclusion
This application note provides a detailed protocol for the sensitive and selective determination of this compound by HPLC with fluorescence detection after pre-column derivatization with Dansyl chloride. The method is shown to be linear, precise, and accurate over a relevant concentration range, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
Application Note and Protocol: Finkelstein Reaction for the Synthesis of 3-Iodo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-Iodo-1-propanol (B1294970) from 3-Chloro-1-propanol utilizing the Finkelstein reaction. This halogen exchange reaction is a robust and efficient method for the preparation of primary alkyl iodides, which are valuable intermediates in organic synthesis. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product, achieving a high yield.
Introduction
The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) reaction that involves the exchange of a halogen atom in an alkyl halide.[1][2] The classic iteration of this reaction employs a solution of sodium iodide in acetone (B3395972) to convert an alkyl chloride or bromide into the corresponding alkyl iodide.[1][2] The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, causing it to precipitate out of solution and drive the equilibrium towards the formation of the alkyl iodide.[1] This method is particularly effective for primary alkyl halides.[2] 3-Iodo-1-propanol is a useful building block in the synthesis of various pharmaceutical compounds and other organic molecules.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of 3-Iodo-1-propanol.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Iodide |
| Solvent | Acetone |
| Reaction Time | 24 hours |
| Reaction Temperature | Reflux |
| Product | 3-Iodo-1-propanol |
| Yield | 84% |
| Appearance | Pale yellow oil |
Experimental Protocol
Materials and Equipment:
-
This compound (98% purity)
-
Sodium Iodide (≥99.5%)
-
Acetone (HPLC grade, ≥99.9%)
-
Diethyl Ether (anhydrous, ≥99.7%)
-
Hexanes (anhydrous, ≥99%)
-
Sodium thiosulfate (B1220275) (reagent grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
100 mL round-bottom flask
-
Large stir bar
-
Reflux condenser
-
Heating mantle
-
Nitrogen gas inlet
-
Medium porosity fritted funnel
-
500 mL round-bottom flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a large stir bar, add this compound (4.73 g, 0.050 mol).
-
Add acetone (50 mL) to the flask.
-
Add sodium iodide (37.47 g, 0.250 mol) to the flask all at once.
-
Equip the flask with a reflux condenser and place the setup under a nitrogen atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Allow the mixture to react at reflux for 24 hours. A yellow solution will form.
-
-
Work-up:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the yellow solution through a medium porosity fritted funnel, collecting the filtrate in a 500 mL round-bottom flask.
-
Rinse the reaction flask and the precipitate with approximately 200 mL of acetone, passing the rinsings through the fritted funnel to ensure all product is collected.
-
Remove the acetone from the filtrate using a rotary evaporator to yield a dry orange solid.
-
Triturate the solid with a 1:1 (v/v) solution of hexanes and diethyl ether (2 x 200 mL).
-
Remove the fine grey precipitate by filtration through a medium porosity fritted funnel.
-
Transfer the yellow-tinged filtrate to a separatory funnel.
-
Wash the organic layer with approximately 100 mL of a 10% (w/w) aqueous sodium thiosulfate solution. The organic layer should become colorless.
-
Separate the organic layer and wash it sequentially with approximately 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Remove the solvent from the filtrate by rotary evaporation to afford pure 3-iodo-1-propanol as a pale yellow oil (7.78 g, 84% yield).
-
Visualizations
Caption: Experimental workflow for the synthesis of 3-Iodo-1-propanol.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and 3-Iodo-1-propanol are irritants. Avoid contact with skin and eyes.
-
Acetone is a flammable solvent. Keep away from open flames and ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Chloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 3-chloro-1-propanol, a versatile bifunctional molecule. The document outlines key synthetic protocols, presents available quantitative data for various nucleophilic displacements, and discusses the applications of the resulting 3-substituted-1-propanol derivatives in pharmaceuticals, bioconjugation, and materials science.
Introduction to Nucleophilic Substitution Reactions of this compound
This compound (Cl-CH₂CH₂CH₂-OH) is a valuable building block in organic synthesis due to its two distinct functional groups: a primary alcohol and a primary alkyl chloride. The chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities via Sₙ2 reactions. This reactivity makes it a key intermediate in the synthesis of various valuable compounds.[1] Common nucleophiles that react with this compound include azides, halides, alkoxides, amines, and sulfur-containing compounds.[1]
Data Presentation: Comparative Yields of Nucleophilic Substitution Reactions
The following tables summarize the reported yields for various nucleophilic substitution reactions of this compound. It is important to note that reaction conditions can significantly influence the yield, and direct comparison may not always be feasible due to variations in experimental setups.
Table 1: Reaction with Halogen and Azide Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| I⁻ | Sodium Iodide | Acetone (B3395972) | Reflux | 24 | 3-Iodo-1-propanol (B1294970) | 84 |
| N₃⁻ | Sodium Azide | Water | 80 | Not Specified | 3-Azido-1-propanol | High (not quantified) |
Table 2: Williamson Ether Synthesis
| Nucleophile (Phenoxide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| p-Cresolate | KOH | Water | 100 | 0.17 (addition) + 0.17 (reflux) | 3-(p-tolyloxy)-1-propanol | Not specified |
| Phenoxide | NaOH | Water | 90-100 | 0.5 - 0.67 | 3-Phenoxy-1-propanol | Not specified |
Table 3: Reaction with Amine and Thiol Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Morpholine | - | - | - | - | 3-Morpholino-1-propanol | - |
| Piperidine | - | - | - | - | 3-(Piperidin-1-yl)propan-1-ol | - |
| Thiourea | Thiourea | Ethanol | 68-70 | 1 | S-(3-hydroxypropyl)isothiouronium chloride | Not specified |
Note: A dash (-) indicates that the specific data was not available in the searched literature.
Experimental Protocols
Synthesis of 3-Iodo-1-propanol (Finkelstein Reaction)
This protocol describes the synthesis of 3-iodo-1-propanol from this compound via a Finkelstein reaction.
Materials:
-
This compound
-
Sodium iodide
-
Acetone
-
Diethyl ether
-
Hexanes
-
10% (w/w) Sodium thiosulfate (B1220275) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.73 g, 0.050 mol) and acetone (50 mL).
-
Add sodium iodide (37.47 g, 0.250 mol) to the flask in one portion.
-
Attach a reflux condenser and place the reaction under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, filter the yellow solution through a fritted funnel, washing the collected solids with approximately 200 mL of acetone.
-
Remove the solvent from the filtrate by rotary evaporation to yield an orange solid.
-
Triturate the solid with a 1:1 (v/v) mixture of hexanes and diethyl ether (2 x 200 mL) and filter to remove the fine grey precipitate.
-
Wash the yellowish filtrate with ~100 mL of 10% sodium thiosulfate solution, which should render the organic layer colorless.
-
Wash the organic layer sequentially with ~100 mL of deionized water and ~100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain pure 3-iodo-1-propanol as a pale yellow oil (Yield: 7.78 g, 84%).
Williamson Ether Synthesis: Preparation of 3-(p-tolyloxy)-1-propanol
This protocol outlines the synthesis of a phenolic ether from this compound and p-cresol (B1678582).
Materials:
-
p-Cresol
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
This compound
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4 g of KOH in 8 mL of water.
-
Add 2 g of p-cresol to the flask and swirl until a homogeneous solution is formed. Add a few boiling stones.
-
Fit the flask with a reflux condenser and bring the solution to a gentle boil.
-
Add this compound dropwise through the condenser over a period of 10 minutes.
-
After the addition is complete, continue refluxing for an additional 10 minutes.
-
While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl, monitoring the pH with pH paper.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude solid from boiling water.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Visualizations
Caption: Sₙ2 reaction mechanism of this compound.
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Application of 3-azido-1-propanol in bioconjugation.
Applications of 3-Substituted-1-propanol Derivatives
The products derived from nucleophilic substitution reactions of this compound have a wide array of applications in various scientific and industrial fields.
-
3-Azido-1-propanol: This compound is a key reagent in "click chemistry," specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][][5][6] Its bifunctionality (azide and hydroxyl groups) allows for its incorporation into polymers and bioconjugates.[7] It is used in the synthesis of complex molecules for drug discovery and materials science.[7]
-
3-Alkoxy-1-propanols (Ethers): These compounds, synthesized via the Williamson ether synthesis, find use as solvents and intermediates in the pharmaceutical industry. For example, certain 3-alkoxy flavone (B191248) derivatives have been investigated for their biological activity.[8]
-
3-Amino-1-propanol Derivatives: These derivatives are important intermediates in the synthesis of pharmaceuticals. For instance, 3-morpholinopropanol and its derivatives have been explored for their potential as Chk1 inhibitors in cancer therapy.[7][9] Derivatives of 3-(piperidin-1-yl)propan-1-ol have also been investigated for their biological activities.[8][10][11][12]
-
3-Thio-1-propanol Derivatives: Compounds containing a sulfur linkage at the 3-position are valuable intermediates. For example, S-(3-hydroxypropyl)isothiouronium salts can be hydrolyzed to the corresponding thiol, which has applications in various fields.
Conclusion
This compound is a versatile and cost-effective starting material for a variety of nucleophilic substitution reactions. The ability to introduce diverse functional groups makes it a valuable precursor for the synthesis of compounds with significant applications in drug development, materials science, and biotechnology. The protocols and data presented in these notes serve as a valuable resource for researchers working with this important chemical intermediate.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. bioclone.net [bioclone.net]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Cas 4441-30-9,3-Morpholinopropanol | lookchem [lookchem.com]
- 8. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Morpholinopropanol | 4441-30-9 [chemicalbook.com]
- 10. ijirt.org [ijirt.org]
- 11. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-1-propanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Chloro-1-propanol and increase its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with a high yield?
The most efficient and high-yield method is the reaction of 1,3-propanediol (B51772) with hydrochloric acid using benzenesulfonic acid as a catalyst.[1][2][3] This method is reported to achieve a comprehensive yield of over 95% with product purity exceeding 99%.[1][2] The catalyst is crucial for improving reaction efficiency and preventing the formation of over-chlorinated byproducts.[1]
Q2: What are the alternative synthesis routes for this compound?
While the catalytic reaction of 1,3-propanediol is preferred, other routes exist:
-
From Trimethylene Glycol and Sulfur Chloride: This method involves reacting trimethylene glycol (an older name for 1,3-propanediol) with sulfur chloride.[4][5] It is a viable but generally lower-yielding process, with reported yields around 60%.[3][4]
-
From Propylene, HCl, and Hypochlorous Acid: This route requires handling gaseous materials and high-pressure conditions, making it difficult to control and posing safety risks.[1][6]
-
From Acrolein: This two-step process involves reacting acrolein with hydrogen chloride to form 3-chloropropionaldehyde, which is then reduced using an alkali boranate.[7] Yields for this method are typically around 75%.[7]
Q3: What is the primary side reaction that lowers the yield, and how can it be minimized?
The primary side reaction is over-chlorination, which produces 1,3-dichloropropane.[1] This can be minimized by:
-
Using a Catalyst: Benzenesulfonic acid selectively activates one hydroxyl group on the 1,3-propanediol, which prevents excessive chlorination.[1]
-
Controlling Reagent Stoichiometry: Staged addition of hydrochloric acid helps to control the reaction rate and prevent localized oversaturation of the chlorinating agent.[1][6]
Q4: Why is temperature control important during the synthesis?
Maintaining the correct reaction temperature (typically 80-100°C) is critical for ensuring the reaction proceeds to completion at an optimal rate.[1][2] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote the formation of undesired byproducts.
Q5: What is the purpose of the toluene (B28343) reflux step in the workup procedure?
After the main reaction, the mixture is refluxed with toluene. Toluene forms an azeotrope with water, which allows for the efficient removal of water from the reaction mixture.[1][4] This step is crucial before the final purification by distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield (<85%) | 1. Incomplete Reaction: Reaction time was too short or the temperature was too low. 2. Catalyst Inefficiency: Insufficient amount or degraded catalyst was used. 3. Losses during Workup: Inefficient extraction or premature product separation during distillation. 4. Incomplete Water Removal: Residual water can interfere with distillation. | 1. Ensure the reaction is maintained at 80-100°C for the recommended duration (e.g., 10-13 hours after final reagent addition).[1][4] Monitor reaction progress using GC analysis.[4] 2. Verify the amount and quality of the benzenesulfonic acid catalyst. 3. Ensure proper phase separation during neutralization and extraction. Collect all of the organic phase. During distillation, ensure the vacuum is stable and the correct fraction is collected.[2] 4. Ensure the toluene azeotropic distillation is complete before proceeding to high-vacuum distillation. |
| High Levels of 1,3-Dichloropropane Impurity | 1. Over-chlorination: Reaction temperature was too high or there was an excess of hydrochloric acid locally. 2. Absence of Catalyst: The catalyst was omitted or was inactive. | 1. Strictly maintain the reaction temperature below 100°C.[1] Implement a two-stage addition of hydrochloric acid to better control the reaction.[4][6] 2. Ensure the correct catalytic amount of benzenesulfonic acid is added at the start of the reaction.[1][2] |
| Presence of Unreacted 1,3-Propanediol in Product | 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of hydrochloric acid. 2. Poor Mixing: Inadequate stirring in the reactor can lead to incomplete conversion. | 1. Re-verify reaction parameters (time, temperature) and ensure the correct molar ratios of reagents were used.[2] 2. Ensure the stirring mechanism is functioning correctly to maintain a homogeneous reaction mixture. |
| Product is Discolored (Yellow) | 1. Decomposition: The product may have decomposed due to excessive heat during distillation. 2. Contamination: Impurities from starting materials or side reactions. | 1. Use high-vacuum distillation to lower the boiling point of the product and avoid thermal decomposition.[2][4] The boiling point is 160-164°C at atmospheric pressure but 60-64°C at 10 mm Hg.[4] 2. Ensure high-purity starting materials are used. The final product can be re-distilled to improve color and purity. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Route | Key Reagents | Catalyst | Typical Yield | Key Advantages / Disadvantages |
| Preferred Method | 1,3-Propanediol, Hydrochloric Acid | Benzenesulfonic Acid | >95%[1][2] | High yield and purity, avoids toxic waste, good operational safety.[1] |
| Alternative Method 1 | Trimethylene Glycol, Sulfur Chloride | None | ~60%[3][4] | Simpler setup, but lower yield and evolution of SO2 gas.[4] |
| Alternative Method 2 | Acrolein, HCl, Sodium Boranate | None | ~75%[7] | Avoids high temperatures but involves a two-step process. |
| Alternative Method 3 | Propylene, HCl, Hypochlorous Acid | N/A | Variable | Industrially relevant but requires high-pressure equipment and poses significant safety risks.[1][6] |
Experimental Protocols
High-Yield Synthesis from 1,3-Propanediol and HCl
This protocol is based on a highly efficient, catalyzed method reported to achieve yields over 95%.[1][2][6]
Materials:
-
1,3-Propanediol
-
Hydrochloric Acid (30% solution)[2]
-
Benzenesulfonic Acid (catalyst)
-
Toluene
-
Sodium Bicarbonate
Procedure:
-
Initial Reaction Setup:
-
In a glass-lined reactor equipped with a stirrer and reflux condenser, add 1,3-propanediol, an initial portion of hydrochloric acid, and benzenesulfonic acid. A typical mass ratio is approximately 440 parts 1,3-propanediol, 600 parts HCl, and 3 parts benzenesulfonic acid.[4][6]
-
With stirring, heat the mixture to 90°C and maintain this temperature for 3 hours.[4][6]
-
-
Second Reagent Addition:
-
Workup and Water Removal:
-
Neutralization and Filtration:
-
Purification:
-
Transfer the filtered organic phase to a rectification kettle.[4]
-
Concentrate the solution under atmospheric pressure to recover the toluene solvent.[2][4]
-
Purify the remaining crude product by high-vacuum distillation to obtain this compound.[2][4] The final product should have a purity of >99%.[1]
-
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Decision tree for diagnosing and resolving common causes of low yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN110668918A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound | 627-30-5 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. The chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]
Technical Support Center: By-product Minimization in 3-Chloro-1-propanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing by-products in chemical reactions involving 3-Chloro-1-propanol. Whether you are utilizing it in synthesis, etherification, or esterification, understanding and controlling side reactions is crucial for optimizing yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering step-by-step solutions to mitigate the formation of unwanted by-products.
Issue 1: Formation of 1,3-Dichloropropane (B93676) during Synthesis of this compound
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 1,3-dichloropropane.
-
The yield of the desired this compound is lower than expected.
-
Distillation fractions contain a significant amount of a higher boiling point impurity.
Root Cause: Over-chlorination of the starting material, 1,3-propanediol (B51772), by the chlorinating agent, typically hydrochloric acid. This is often exacerbated by harsh reaction conditions.
Mitigation Strategies:
-
Catalyst Selection: The use of a catalyst like benzenesulfonic acid can improve reaction efficiency and prevent over-chlorination.[1]
-
Controlled Reagent Addition: Instead of adding the full amount of hydrochloric acid at once, a portion-wise addition can help control the reaction rate and prevent localized high concentrations of the chlorinating agent. A common approach is to add a portion of the hydrochloric acid initially, heat the reaction, and then add the remainder.[1]
-
Temperature Control: Maintaining the reaction temperature within a specific range (e.g., 80-100°C) is critical.[1] Exceeding the optimal temperature can favor the formation of 1,3-dichloropropane.
-
Monitoring the Reaction: Regularly monitor the reaction progress using GC analysis to determine the optimal reaction time and avoid prolonged exposure to conditions that favor by-product formation.
Issue 2: Unexpected Formation of Oxetane (B1205548)
Symptoms:
-
A low-boiling point impurity is observed during distillation.
-
GC-MS analysis indicates the presence of a cyclic ether with a mass corresponding to oxetane.
-
The reaction is performed under basic conditions.
Root Cause: Intramolecular cyclization of this compound. The basic conditions deprotonate the hydroxyl group, forming an alkoxide that can then displace the chloride on the same molecule in an intramolecular Williamson ether synthesis.
Mitigation Strategies:
-
pH Control: Carefully control the pH of the reaction mixture. Strong basic conditions will favor the formation of the alkoxide and subsequent cyclization. If a base is required for the primary reaction, consider using a milder, non-nucleophilic base or a bicarbonate buffer.
-
Protecting Group Strategy: If the hydroxyl group is not the desired reactive site, protect it with a suitable protecting group before carrying out the reaction. This will prevent its deprotonation and subsequent intramolecular attack.
-
Temperature Management: Lowering the reaction temperature can help to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction.
-
Choice of Reaction: If possible, consider alternative synthetic routes that do not involve basic conditions in the presence of the unprotected this compound.
Frequently Asked Questions (FAQs)
Synthesis of this compound
-
Q1: What are the main by-products in the synthesis of this compound from 1,3-propanediol and hydrochloric acid?
-
A1: The primary by-product is 1,3-dichloropropane, resulting from the over-chlorination of 1,3-propanediol.[1] Depending on the reaction conditions, unreacted 1,3-propanediol may also be present.
-
-
Q2: How can I minimize the formation of 1,3-dichloropropane?
-
A2: To minimize 1,3-dichloropropane formation, it is recommended to use a catalyst such as benzenesulfonic acid, control the addition of hydrochloric acid by adding it in portions, and maintain a controlled reaction temperature (typically 80-100°C).[1]
-
Etherification Reactions (e.g., Williamson Ether Synthesis)
-
Q3: I am getting a low yield in my Williamson ether synthesis using this compound. What are the possible reasons?
-
A3: Low yields can be due to several factors. One common issue is the competing E2 elimination reaction, especially if you are using a sterically hindered alkoxide. Another possibility is the intramolecular cyclization of this compound to form oxetane under basic conditions. Ensure your reagents are dry and of high purity, and consider optimizing the base, solvent, and temperature.
-
-
Q4: How can I prevent the formation of elimination by-products?
-
A4: The Williamson ether synthesis is an SN2 reaction, which works best with primary alkyl halides like this compound. To minimize elimination, use a less sterically hindered base and a polar aprotic solvent. Also, maintaining a lower reaction temperature can favor the SN2 pathway over E2.
-
Esterification Reactions (e.g., Fischer-Speier Esterification)
-
Q5: What are the potential side reactions when using this compound in a Fischer-Speier esterification?
-
A5: The Fischer-Speier esterification is an equilibrium reaction, so the main challenge is driving it to completion. Side reactions can include the dehydration of the alcohol to form an alkene, though this is less likely with a primary alcohol like this compound under controlled acidic conditions. If the temperature is too high, intermolecular etherification to form bis(3-chloropropyl) ether could potentially occur.
-
-
Q6: How can I improve the yield of my esterification reaction?
-
A6: To improve the yield, you can use a large excess of one of the reactants (either the carboxylic acid or this compound) or remove the water by-product as it is formed, for example, by using a Dean-Stark apparatus.
-
Data Presentation
Table 1: By-products in this compound Reactions
| Reaction Type | Reactants | Common By-products |
| Synthesis | 1,3-Propanediol, HCl | 1,3-Dichloropropane |
| Intramolecular Cyclization | This compound, Base | Oxetane |
| Williamson Ether Synthesis | This compound, Alkoxide | Propene (from elimination) |
| Fischer-Speier Esterification | This compound, Carboxylic Acid | Bis(3-chloropropyl) ether |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized By-products
This protocol is adapted from a method utilizing benzenesulfonic acid as a catalyst to prevent over-chlorination.[1]
Materials:
-
1,3-Propanediol
-
Hydrochloric acid (37%)
-
Benzenesulfonic acid
-
Sodium bicarbonate
-
2000L glass-lined reactor with stirring and reflux condenser
-
Distillation apparatus
Procedure:
-
To the reactor, add 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzenesulfonic acid.
-
Stir the mixture and heat to 90°C. Maintain this temperature for 3 hours.
-
Cool the reactor to 50°C and add another 460 kg of hydrochloric acid.
-
Heat the mixture back to 90°C and maintain for 10 hours. Monitor the reaction progress by GC.
-
Once the reaction is complete (target conversion of ~80%), transfer the mixture to a distillation kettle.
-
Add 150 kg of toluene and perform azeotropic distillation to remove water.
-
Cool the mixture to room temperature and neutralize the oil phase with sodium bicarbonate until it reaches a neutral pH.
-
Filter the salt by-product.
-
The filtered oil phase is then purified by vacuum distillation to yield this compound.
Protocol 2: Quantitative Analysis of this compound and 1,3-Dichloropropane by GC-FID
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analysis (e.g., PEG column).
Sample Preparation:
-
Prepare a stock solution of a known concentration of this compound and 1,3-dichloropropane in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute a small, accurately weighed amount of the reaction mixture in the same solvent.
-
Add a known amount of an internal standard (e.g., n-butanol) to both the calibration standards and the sample.[2]
GC-FID Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 50°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration for the calibration standards.
-
Determine the concentration of this compound and 1,3-dichloropropane in the reaction sample by using the calibration curve.
Mandatory Visualization
Caption: By-product formation pathways in the synthesis and reactions of this compound.
Caption: A logical workflow for troubleshooting by-product formation in this compound reactions.
References
Optimizing reaction conditions for alkylation with 3-Chloro-1-propanol
Technical Support Center: Alkylation with 3-Chloro-1-propanol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for alkylation using this compound.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is showing low to no yield. What are the common causes?
A1: Several factors can contribute to low or no product yield:
-
Insufficient Base: A stoichiometric amount of a suitable base is often required to deprotonate the nucleophile (e.g., the hydroxyl or amino group), making it more reactive.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for S\N2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[2][3]
-
Low Reaction Temperature: The reaction may be too slow at room temperature. Consider moderately increasing the temperature (e.g., to 50-80 °C), but be mindful of potential side reactions or decomposition at higher temperatures.[1][2]
-
Poor Quality of Reagents: Ensure that this compound and your nucleophile are pure and the solvent is anhydrous if the reaction is moisture-sensitive.[1]
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include:
-
Elimination: Instead of substitution, the base can promote the elimination of HCl from this compound, especially with sterically hindered or strongly basic nucleophiles.[4] Using a weaker, non-nucleophilic base (e.g., K₂CO₃) and lower reaction temperatures can favor substitution.[2]
-
Dimerization/Polymerization: The bifunctional nature of this compound (containing both a hydroxyl group and an alkyl chloride) can lead to self-condensation or polymerization, especially under harsh conditions.[5] Using a protecting group for the hydroxyl moiety can prevent this.[6][7][8]
-
Intramolecular Cyclization: The initial product can undergo an intramolecular reaction to form a cyclic ether (tetrahydrofuran). This is more likely if the initial alkylation occurs at the hydroxyl group of another molecule.
Q3: Do I need to protect the hydroxyl group of this compound before performing the alkylation?
A3: Yes, in many cases, protecting the hydroxyl group is highly recommended.[6][7][8] The hydroxyl group is nucleophilic and can compete with your intended nucleophile, leading to a mixture of products and self-polymerization.[5] Common protecting groups for alcohols include silyl (B83357) ethers (like TBDMS or TIPS), which are stable to many reaction conditions but can be easily removed later.[8]
Q4: How do I choose the right base and solvent for my alkylation reaction?
A4: The choice depends on the nucleophile and the desired reaction (O-, N-, or S-alkylation).
-
For O-Alkylation (e.g., with a phenol): A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often used to generate the more nucleophilic alkoxide or phenoxide.[1] Polar aprotic solvents like DMF or acetonitrile are suitable.[2]
-
For N-Alkylation (e.g., with an amine): A non-nucleophilic base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced during the reaction.[2] For less reactive amines, a stronger base might be necessary.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile, acetone) generally accelerate S\N2 reactions.[2][3] Avoid polar protic solvents (like ethanol (B145695) or water) if your nucleophile is strong, as they can solvate and deactivate it.[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem: Low or No Product Yield
Caption: Troubleshooting workflow for low product yield.
Problem: Multiple Products Observed (Low Selectivity)
Caption: Decision tree for addressing side product formation.
Data Presentation: Reaction Condition Optimization
The following table summarizes common conditions for the alkylation of a generic nucleophile (Nu-H) with this compound. Yields are illustrative and highly dependent on the specific substrate.
| Nucleophile (Nu-H) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Phenol (B47542) | K₂CO₃ (1.5) | Acetonitrile (ACN) | 80 (Reflux) | 75-90 | A common and effective method for O-alkylation. |
| Primary Amine | Et₃N (1.2) | Dichloromethane | 25-40 | 60-85 | Base acts as an HCl scavenger. |
| Thiol | NaH (1.1) | Tetrahydrofuran (THF) | 0 to 25 | 80-95 | The thiol is deprotonated to the more nucleophilic thiolate. |
| Alcohol (R-OH) | NaH (1.1) | Dimethylformamide (DMF) | 25-60 | 50-70 | Prone to side reactions; protection of the substrate alcohol may be needed. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a general method for the etherification of a phenol using this compound.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol derivative and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile (or DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux (for ACN, approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-(phenoxy)propan-1-ol derivative.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a method for the mono-alkylation of a primary amine. Note that polyalkylation can be a competing reaction.[9][10]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0-1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (triethylamine or DIPEA) to the solution and stir for 5 minutes.
-
Add this compound to the mixture. Depending on the amine's reactivity, the addition can be done dropwise or all at once.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40°C) may be required.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. nbinno.com [nbinno.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Strategies to prevent over-chlorination in propanediol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanediol (B1597323) chlorination reactions. The focus is on preventing over-chlorination and controlling product selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common over-chlorination products in propanediol reactions?
A1: In the chlorination of propanediol, over-chlorination typically leads to the formation of dichloropropanols (DCPs). The primary desired products are often monochloropropanediols (MCPDs), such as 3-chloro-1,2-propanediol (B139630) (3-MCPD) and 2-chloro-1,3-propanediol (B29967) (2-MCPD). The main over-chlorination byproducts include 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-2-propanol (2,3-DCP).[1][2]
Q2: How can I minimize the formation of dichloropropanols (DCPs)?
A2: Minimizing DCP formation involves controlling the reaction kinetics and selectivity. Key strategies include:
-
Controlling Reaction Time: Shorter reaction times generally favor the formation of monochlorinated products.[3] Prolonged reactions can lead to the further chlorination of MCPDs to DCPs.[1]
-
Optimizing Temperature: Higher temperatures can increase the reaction rate and potentially lead to over-chlorination. It is crucial to find an optimal temperature that favors the formation of the desired monochlorinated product without promoting the formation of DCPs.[1]
-
Adjusting Catalyst Loading: High catalyst concentrations can drive the reaction towards di-substitution. Using a lower catalyst loading can help to improve selectivity for the mono-chlorinated product.[2]
-
Controlling Stoichiometry: Using a higher molar ratio of propanediol to the chlorinating agent can decrease the probability of multiple chlorinations on the same molecule.[3]
Q3: What is the role of a catalyst in controlling selectivity?
A3: Catalysts play a crucial role in determining the selectivity of the chlorination reaction. For instance, Brønsted acidic ionic liquids have been shown to favor the selective chlorination of glycerol (B35011) (a related polyol) to 3-MCPD.[1][4] The steric hindrance of the catalyst can also influence which hydroxyl group is preferentially chlorinated, thereby affecting the product distribution.[2] Carboxylic acid catalysts, on the other hand, may promote the rapid chlorination of MCPD to dichloropropanol.[2]
Q4: How can I monitor the progress of my reaction to prevent over-chlorination?
A4: Regular monitoring of the reaction mixture is essential. The recommended method is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2] This allows for the quantification of reactants, desired products, and byproducts over time. Taking aliquots at regular intervals will help you determine the optimal time to stop the reaction to maximize the yield of the desired monochlorinated product and minimize over-chlorination.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High levels of dichloropropanols (DCPs) detected. | 1. Reaction time is too long.2. Reaction temperature is too high.3. Catalyst loading is excessive.4. Unfavorable ratio of propanediol to chlorinating agent. | 1. Perform a time-course study to identify the optimal reaction time for maximizing monochloropropanediol (MCPD) yield.2. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[1]3. Reduce the catalyst loading and evaluate the impact on product distribution.[2]4. Increase the molar excess of propanediol relative to the chlorinating agent.[3] |
| Low conversion of propanediol. | 1. Insufficient reaction time or temperature.2. Inactive or insufficient catalyst.3. Poor mixing of reactants. | 1. Gradually increase the reaction time and/or temperature while monitoring for the formation of over-chlorination products.2. Ensure the catalyst is active and used at an appropriate concentration. Consider screening different catalysts.3. Ensure adequate stirring or agitation to maintain a homogeneous reaction mixture. |
| Poor selectivity for the desired monochlorinated isomer (e.g., 3-MCPD vs. 2-MCPD). | 1. The catalyst used does not provide the desired regioselectivity.2. The reaction conditions (temperature, solvent) are not optimal for the desired isomer. | 1. Investigate catalysts known for their steric influence, such as certain Brønsted acidic ionic liquids, which can favor the formation of the terminal chlorinated product.[1][2]2. Systematically vary the reaction temperature and solvent to determine the conditions that favor the formation of the desired isomer. |
| Formation of unexpected byproducts. | 1. Presence of impurities in the starting materials.2. Degradation of reactants or products under the reaction conditions. | 1. Ensure the purity of propanediol and the chlorinating agent using appropriate analytical techniques.2. Consider if the reaction temperature is too high, leading to decomposition. Lowering the temperature may mitigate this. |
Experimental Protocols
General Procedure for Selective Monochlorination of Propanediol
This protocol is a general guideline and may require optimization for specific propanediol isomers and desired products.
-
Reactor Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet/outlet.
-
Ensure the setup is in a well-ventilated fume hood.
-
-
Reaction Mixture Preparation:
-
Charge the flask with propanediol and the chosen catalyst (e.g., a Brønsted acidic ionic liquid).
-
Begin stirring the mixture.
-
-
Reaction Initiation:
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing with a base).
-
Prepare the sample for GC analysis. This may involve extraction and derivatization.
-
-
Work-up and Product Isolation:
-
Once the desired conversion and selectivity are achieved (as determined by GC analysis), stop the flow of the chlorinating agent and cool the reactor.
-
The work-up procedure will depend on the specific products and catalyst used. It may involve neutralization, extraction, and purification by distillation or chromatography.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., PEG) is typically used.[1][2]
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Temperature Program: An optimized temperature ramp is used to separate the different chlorinated propanediol isomers and byproducts.
-
MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity in identifying and quantifying the target compounds.[5]
-
Data Presentation
Table 1: Effect of Reaction Temperature on Glycerol Chlorination
| Temperature (°C) | Reaction Time (h) | 3-MCPD Yield (%) | 2-MCPD Yield (%) | 1,3-DCP Yield (%) | 2,3-DCP Yield (%) |
| 70 | 12 | 21.43 | 0.80 | 0.31 | 0.04 |
| 110 | 12 | 81.62 | 4.46 | 13.58 | 0.34 |
| 130 | 6 | 85.39 | - | - | - |
Data adapted from a study on glycerol chlorination, which serves as a model for propanediol reactions.[1]
Table 2: Effect of Catalyst Loading on Glycerol Chlorination at 110°C for 12h
| Catalyst Loading (mol/kg glycerol) | 3-MCPD Yield (%) | 1,3-DCP Yield (%) | 2-MCPD Yield (%) | 2,3-DCP Yield (%) |
| 0.25 | - | 8.43 | < 4.50 | < 0.44 |
| 0.75 | 81.62 | - | - | - |
| 1.0 | - | 18.33 | < 4.50 | < 0.44 |
Data adapted from a study on glycerol chlorination.[2]
Visualizations
Caption: Reaction pathway showing the formation of over-chlorination products.
Caption: A logical workflow for troubleshooting high levels of dichloropropanols.
References
Technical Support Center: High-Purity Purification of 3-Chloro-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-purity purification of 3-Chloro-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthesis process. For instance, if synthesized from 1,3-propanediol (B51772) and hydrochloric acid, residual starting materials, and byproducts like 1,3-dichloropropane (B93676) may be present.[1][2] If synthesized from trimethylene glycol and sulfur chloride, residual ether from extraction and sulfur-containing compounds could be impurities.[3][4] Commercially available this compound may contain small amounts of water and stabilizers like sodium carbonate.[5]
Q2: What is the recommended primary method for purifying this compound to high purity (>99%)?
A2: Fractional distillation is the most common and effective method for achieving high purity of this compound on a laboratory and industrial scale.[2][3][4] Due to its relatively high boiling point, vacuum distillation is often employed to prevent potential thermal decomposition.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used, especially for removing highly polar or non-volatile impurities. However, given that this compound is a polar molecule, it may interact strongly with silica (B1680970) gel. It is crucial to select an appropriate solvent system to ensure good separation and elution.[6][7] For analytical purposes or purification of small quantities, High-Performance Liquid Chromatography (HPLC) can also be utilized.
Q4: Is crystallization a viable method for purifying this compound?
A4: While crystallization is a powerful purification technique for solid compounds, it is less common for this compound as it is a liquid at room temperature with a melting point of -20°C. Low-temperature crystallization could be explored but is generally more complex to perform than distillation for this compound.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Impurities | Distillation rate is too fast. | Reduce the heating rate to allow for better equilibrium between the liquid and vapor phases within the distillation column.[8] |
| Inefficient distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. | |
| Product is Contaminated with Water | Formation of an azeotrope. | While specific azeotropic data for this compound with water is not readily available in the searched documents, azeotrope formation is common for alcohols.[9][10] Consider adding a solvent that forms a ternary azeotrope with water and the product, allowing for its removal. Alternatively, dry the distilled product with a suitable drying agent (e.g., anhydrous magnesium sulfate) and re-distill. |
| Product Appears Yellowish | Thermal decomposition. | This compound may be sensitive to high temperatures.[11][12] Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. |
| No Product Distilling Over | System leak. | Check all joints and connections for leaks. Ensure a proper seal to maintain the vacuum.[8] |
| Thermometer placement is incorrect. | The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound Does Not Elute from the Column | This compound is strongly adsorbed to the silica gel due to its polarity. | Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of a polar solvent like methanol (B129727) to the eluent.[7] |
| Significant Peak Tailing | Strong interaction between the hydroxyl group of this compound and the silanol (B1196071) groups on the silica surface. | Add a modifier to the mobile phase. A small amount of a polar solvent or a competing agent can help to reduce these secondary interactions and improve peak shape.[6] |
| Compound Decomposes on the Column | The silica gel is too acidic and may be catalyzing a reaction. | Deactivate the silica gel by treating it with a base like triethylamine (B128534) before packing the column. Alternatively, use a less acidic stationary phase such as neutral alumina.[7] |
| Poor Solubility of Crude Sample in Eluent | The chosen eluent for optimal separation is not a good solvent for the crude mixture. | Use a "dry loading" technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.[13] |
Experimental Protocols
High-Purity Fractional Distillation of this compound
Objective: To purify crude this compound to a purity of >99% by fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and gauge (for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
-
Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of the first fraction (lower boiling impurities).
-
Collect the initial fraction (forerun) in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The boiling point of this compound is approximately 160-162 °C at atmospheric pressure.[4] Under vacuum, the boiling point will be significantly lower.
-
Continue to collect the fraction that distills at a constant temperature.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Allow the apparatus to cool completely before dismantling.
Purification of this compound by Silica Gel Column Chromatography
Objective: To remove polar impurities from this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
Sand
-
Cotton or glass wool
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without any air bubbles.
-
Add a protective layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions in separate tubes.
-
Monitor the composition of the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Value | Reference |
| Molecular Formula | C3H7ClO | [14] |
| Molecular Weight | 94.54 g/mol | [14] |
| Boiling Point (atm) | 160-162 °C | [4] |
| Melting Point | -20 °C | [14] |
| Density (25 °C) | 1.131 g/mL | [4] |
| Refractive Index (20 °C) | 1.445 | [4] |
| Typical Purity (Commercial) | ≥98% | [5] |
| High Purity (after purification) | ≥99.5% | [14] |
| Common Impurity Limit (Commercial) | ≤0.3% (single impurity) | [14] |
| Moisture Content (Commercial) | ≤0.2% | [14] |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 627-30-5 [chemicalbook.com]
- 5. This compound, 98%, stab. 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. innospk.com [innospk.com]
Common issues and solutions in the Finkelstein reaction of haloalcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the Finkelstein reaction on haloalcohol substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Finkelstein reaction and why is it used for haloalcohols?
The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom in an alkyl halide.[1][2] It is commonly used to synthesize alkyl iodides from alkyl chlorides or bromides by reacting them with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972).[3][4] The reaction's success is often driven by Le Chatelier's principle; the newly formed metal halide (e.g., NaCl or NaBr) is poorly soluble in acetone and precipitates, thus driving the equilibrium towards the desired alkyl iodide.[4][5] For haloalcohols, this reaction provides a pathway to convert more readily available chloro- or bromoalcohols into iodoalcohols, which are often more reactive and useful intermediates in organic synthesis.
Q2: What is the primary side reaction to be aware of when performing a Finkelstein reaction on a haloalcohol?
The most significant side reaction is the intramolecular Williamson ether synthesis, which leads to the formation of a cyclic ether.[6] This occurs when the hydroxyl group of the haloalcohol is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the halogen. For 1,2-haloalcohols (halohydrins), this results in the formation of an epoxide. For longer-chain haloalcohols, larger cyclic ethers (e.g., oxetanes, tetrahydrofurans) can be formed.
Q3: What factors influence the rate of the Finkelstein reaction?
Several factors impact the reaction rate, including:
-
Nature of the leaving group: Bromides are generally more reactive than chlorides.[5]
-
Steric hindrance: The reaction is most efficient for primary alkyl halides and becomes progressively slower for secondary halides. Tertiary halides are generally unreactive in SN2 reactions.[4]
-
Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are typically used to dissolve the reactants while precipitating the metal halide byproduct.[6]
-
Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions.
-
Concentration of reactants: A high concentration of the iodide salt is used to push the equilibrium towards the product.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Iodoalcohol
Question: I am getting a very low yield of my target iodoalcohol, or the reaction does not seem to be proceeding. What are the common causes and solutions?
Answer:
Low yields in the Finkelstein reaction of haloalcohols can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions.
| Potential Cause | Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. Refluxing in acetone is a common practice. - Use a more reactive starting material: If possible, start with the bromoalcohol instead of the chloroalcohol, as bromides are better leaving groups. |
| Intramolecular Cyclization | - Use a hydroxyl protecting group: This is the most effective way to prevent the formation of cyclic ether byproducts. Silyl (B83357) ethers are a common choice due to their stability and ease of removal. - Maintain neutral or slightly acidic conditions: Avoid any basic impurities that could deprotonate the hydroxyl group. Using rigorously dried solvents and reagents is crucial. |
| Poor Solubility of Reagents | - Use a different solvent: While acetone is standard, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used to improve the solubility of the reactants.[6] |
Issue 2: Formation of Significant Amounts of Cyclic Ether Byproducts
Question: My main product is the iodoalcohol, but I am isolating a significant amount of a cyclic ether (e.g., epoxide, tetrahydrofuran). How can I suppress this side reaction?
Answer:
The formation of cyclic ethers is a classic competing pathway in reactions with haloalcohols. The proximity of the nucleophilic hydroxyl group and the electrophilic carbon-halogen bond facilitates this intramolecular reaction.
Table 1: Influence of Haloalcohol Structure on Cyclization
| Haloalcohol | Cyclic Ether Product | Ring Size | Relative Rate of Cyclization |
| 2-Haloethanol | Epoxide (Oxirane) | 3 | Very Fast |
| 3-Halopropanol | Oxetane | 4 | Moderate |
| 4-Halobutanol | Tetrahydrofuran (THF) | 5 | Fast |
| 5-Halopentanol | Tetrahydropyran (THP) | 6 | Moderate |
Solutions to Minimize Cyclization:
-
Protection of the Hydroxyl Group: This is the most robust solution. By converting the hydroxyl group into a protecting group, such as a silyl ether, the intramolecular nucleophilic attack is prevented.
-
Recommended Protecting Group: Tert-butyldimethylsilyl (TBS) ether is a good choice as it is stable under the neutral conditions of the Finkelstein reaction and can be easily removed with a fluoride (B91410) source (e.g., TBAF) or acid.
-
-
Strictly Anhydrous Conditions: Water can act as a base to deprotonate the alcohol, especially at elevated temperatures. Ensure all glassware, solvents, and reagents are thoroughly dried.
-
Control of Temperature: Lowering the reaction temperature may favor the intermolecular Finkelstein reaction over the intramolecular cyclization, although this may also decrease the overall reaction rate.
Experimental Protocols
Protocol 1: Finkelstein Reaction of 3-Chloropropanol
This protocol describes the synthesis of 3-iodopropanol from 3-chloropropanol.
Materials:
-
3-Chloropropanol
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloropropanol (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-iodopropanol, which can be further purified by distillation.
Protocol 2: Protection of a Haloalcohol with a Silyl Ether
This protocol describes the protection of 3-chloropropanol using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
3-Chloropropanol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-chloropropanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the silyl-protected 3-chloropropanol.
Protocol 3: Deprotection of a Silyl Ether
This protocol describes the removal of the TBDMS protecting group.
Materials:
-
TBDMS-protected iodoalcohol
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected iodoalcohol (1.0 eq) in THF.
-
Add the TBAF solution (1.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected iodoalcohol.
Visualizations
Caption: SN2 mechanism of the Finkelstein reaction.
References
Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 3-Chloro-1-propanol
This guide provides technical support for researchers, scientists, and drug development professionals working with 3-Chloro-1-propanol, focusing on the challenges posed by its moisture sensitivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control moisture in reactions with this compound?
A1: this compound is soluble in water and can be hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2][3] In many organic reactions, particularly those involving organometallics, hydrides, or other strong bases and nucleophiles, water can act as an unwanted reagent.[4] The presence of moisture can lead to several issues:
-
Decomposition of Reagents: Moisture-sensitive reagents can be quenched or decomposed by water, leading to lower yields or complete reaction failure.[4]
-
Formation of Byproducts: Water can participate in side reactions, leading to the formation of undesired byproducts and complicating purification.
-
Inhibition of Catalysts: Certain catalysts are deactivated by water, halting the desired chemical transformation.
Q2: How can I dry this compound before use?
A2: While this compound has some solubility in water, it is typically supplied in a relatively pure form.[5] If drying is necessary, it can be dried over a suitable drying agent like anhydrous sodium sulfate, followed by distillation.[6] For extremely sensitive reactions, fractional distillation under reduced pressure is recommended to remove residual water and other impurities.[1][6]
Q3: What are the best practices for handling and storing this compound to prevent moisture contamination?
A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a cool, dry place.[7] Many suppliers offer reagents in Sure/Seal™ bottles, which are designed for the convenient transfer of air- and moisture-sensitive liquids via syringe or cannula.[8][9] When not in use, the bottle should be stored under an inert atmosphere (e.g., nitrogen or argon).
Q4: My reaction with this compound is not working, and I suspect moisture contamination. What should I check?
A4: If you suspect moisture is interfering with your reaction, a systematic troubleshooting approach is necessary. Refer to the troubleshooting guide below for a step-by-step process to identify and resolve the source of moisture contamination.[4]
Troubleshooting Guide
This guide will help you diagnose and solve common issues related to moisture contamination in reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Contaminated Reagents or Solvents: Reagents or solvents may have absorbed atmospheric moisture. | - Use freshly opened bottles of anhydrous solvents. - Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina).[10] - Ensure all reagents are anhydrous and handled under an inert atmosphere. |
| Improperly Dried Glassware: Residual water on the surface of the glassware.[11] | - Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[11][12] - Assemble the apparatus while hot and flush with an inert gas as it cools. | |
| Leaks in the Reaction Setup: The reaction setup is not properly sealed, allowing atmospheric moisture to enter. | - Check all joints and septa for a secure fit. - Lightly grease all ground glass joints. - Use a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[8] | |
| Formation of Unexpected Byproducts | Reaction with Water: The hydroxyl group of this compound or other reagents may react with water under the reaction conditions. | - Rigorously exclude water from the reaction by following all anhydrous techniques. - Consider using a desiccant in the reaction setup, such as molecular sieves, if compatible with the reaction chemistry.[12] |
| Inconsistent Results | Variable Moisture Content: The amount of moisture contamination varies between experiments. | - Standardize your procedure for drying solvents, glassware, and handling reagents. - Always use an inert atmosphere for setting up and running the reaction.[13][14] |
Quantitative Data Summary
Table 1: Water Content of "Anhydrous" Solvents
| Solvent | Typical Water Content (ppm) After Drying | Recommended Drying Method |
| Tetrahydrofuran (THF) | < 50 | Refluxing over sodium/benzophenone ketyl radical; passage through activated alumina.[15] |
| Dichloromethane (DCM) | < 15 | Distillation from CaH₂; passage through activated alumina.[15] |
| Acetonitrile | < 10 | Distillation from CaH₂ or P₂O₅; storage over 3Å molecular sieves.[15] |
| Diethyl Ether | < 50 | Refluxing over sodium/benzophenone ketyl radical; passage through activated alumina. |
Note: The final water content can vary depending on the initial water content and the specific drying procedure used.
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This protocol describes a standard method for setting up a reaction when reagents are sensitive to air and moisture.[13][16]
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Nitrogen gas supply with a balloon
-
Needles and syringes
-
Vacuum line (optional, but recommended)
Procedure:
-
Dry the Glassware: Oven-dry the round-bottom flask at 125°C for at least 24 hours or flame-dry it under vacuum.[11]
-
Assemble and Flush: While still warm, cap the flask with a rubber septum. Insert a needle connected to a nitrogen line and another needle to act as an outlet. Flush the flask with nitrogen for several minutes.
-
Vacuum/Backfill Cycle (Optional but Recommended): For more rigorous exclusion of air, connect the flask to a vacuum line via a needle and evacuate the flask for 30-60 seconds.[13] Then, backfill with nitrogen from the balloon. Repeat this cycle three times.[13]
-
Add Reagents:
-
Solids: If possible, add solid reagents to the flask before flushing with nitrogen.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe.[16] Purge the syringe with nitrogen before drawing up the liquid.
-
-
Maintain Positive Pressure: Keep the nitrogen balloon attached to the flask throughout the reaction to maintain a slight positive pressure of nitrogen.[16]
Protocol 2: Drying Solvents using Molecular Sieves
This protocol details the use of molecular sieves for drying organic solvents.[11]
Materials:
-
Solvent to be dried
-
Activated 3Å or 4Å molecular sieves
-
Oven
-
Dry storage bottle (e.g., a bottle with a septum-lined cap)
Procedure:
-
Activate the Molecular Sieves: Place the molecular sieves in a porcelain dish and heat them in an oven at 200-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in a dry atmosphere.
-
Drying the Solvent: Add the activated molecular sieves to the solvent in a dry storage bottle (typically 5-10% w/v).[11]
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 12-24 hours before use.[11] For solvents that are particularly wet, a longer period may be necessary.
-
Dispensing: Transfer the dry solvent from the storage bottle using a dry syringe or cannula.
Visualizations
Caption: Workflow for a moisture-sensitive reaction.
Caption: Troubleshooting logic for failed reactions.
References
- 1. This compound | 627-30-5 [chemicalbook.com]
- 2. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. m.youtube.com [m.youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Selecting the best catalyst for glycerol to chloropropanol conversion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the catalytic conversion of glycerol (B35011) to chloropropanol (B1252657). It includes a comparative analysis of catalyst performance, detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols.
Catalyst Performance Comparison
Selecting an appropriate catalyst is critical for optimizing the conversion of glycerol to chloropropanol. The choice of catalyst significantly influences glycerol conversion, selectivity towards desired chloropropanol isomers (monochloropropanediols and dichloropropanols), and the required reaction conditions. This section provides a comparative summary of various catalysts documented in the literature.
Key Performance Indicators for Various Catalysts:
| Catalyst Type | Catalyst Example | Glycerol Conversion (%) | Chloropropanol Selectivity (%) | Target Product | Temperature (°C) | Pressure (bar) | Reaction Time (h) |
| Carboxylic Acid | Acetic Acid | >99 | ~89 (1,3-DCP) | Dichloropropanol (B8674427) | 100 - 120 | 1 - 5.5 | 3 - 4 |
| Malonic Acid | High | High (not specified) | Dichloropropanol | 110 | Atmospheric | 3 | |
| Pimelic Acid | 99 | High (81% yield of chlorohydrins) | Dichloropropanol | 140 | Not specified | Not specified | |
| Heteropolyacid | H₃PW₁₂O₄₀ | High | Increases with acid strength | Dichloropropanol | 130 | 10 | 3 |
| Brønsted Acidic Ionic Liquid | [Bmim]HSO₄ | 100 | ~82 (3-MCPD), ~14 (1,3-DCP) | Monochloropropanediol | 110 | Atmospheric | 12 |
Note: Performance data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The selectivity and yield are highly dependent on the specific reaction conditions.
Experimental Protocols
Detailed methodologies are provided below for key experiments in the conversion of glycerol to chloropropanol.
Protocol 1: Glycerol Hydrochlorination using Acetic Acid as a Homogeneous Catalyst
This protocol describes a typical batch process for the synthesis of dichloropropanol from glycerol using acetic acid as a catalyst and gaseous hydrogen chloride.
Materials:
-
Glycerol (>99.5%)
-
Acetic Acid (>99.8%)
-
Gaseous Hydrogen Chloride (HCl)
-
Nitrogen (for purging)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
Equipment:
-
Jacketed glass reactor (250 mL) with a magnetic stirrer
-
Condenser
-
Gas inlet tube
-
Thermocouple
-
Gas flow meter
-
Neutralization trap containing NaOH solution
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor with the magnetic stirrer, condenser, gas inlet tube, and thermocouple. Connect the outlet of the condenser to a neutralization trap.
-
Reactant Charging: Charge the reactor with a predetermined amount of glycerol and acetic acid (e.g., 12 mol% catalyst loading relative to glycerol).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes to remove any air.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 105 °C) using a circulating bath connected to the reactor jacket.
-
Reaction Initiation: Once the desired temperature is reached, start bubbling gaseous HCl through the reaction mixture at a constant flow rate.
-
Monitoring: Monitor the reaction temperature and continue stirring throughout the experiment. Withdraw samples periodically for analysis.
-
Sample Analysis: Analyze the withdrawn samples using gas chromatography (GC) to determine the conversion of glycerol and the distribution of products (monochloropropanediols and dichloropropanols).
-
Reaction Termination: After the desired reaction time, stop the HCl flow and cool the reactor to room temperature.
-
Neutralization: Slowly neutralize the reaction mixture with a NaOH solution.
-
Product Separation: The chloropropanol products can be separated from the reaction mixture by extraction or distillation.
Protocol 2: Catalyst Screening using a Heteropolyacid Catalyst
This protocol outlines a general procedure for screening the activity of different heteropolyacid catalysts in a batch reactor.
Materials:
-
Glycerol
-
Hydrogen Chloride (gas or aqueous solution)
-
Heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀)
-
Solvent (if required)
Equipment:
-
High-pressure batch reactor equipped with a magnetic stirrer
-
Gas supply system
-
Temperature and pressure controllers
-
Sampling valve
Procedure:
-
Catalyst Loading: Load the desired amount of the heteropolyacid catalyst into the batch reactor.
-
Reactant Addition: Add glycerol and any solvent to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurization: Pressurize the reactor with hydrogen chloride gas to the desired reaction pressure (e.g., 10 bar).
-
Heating and Stirring: Heat the reactor to the target reaction temperature (e.g., 130 °C) while stirring the mixture.
-
Reaction Progress: Maintain the reaction at the set temperature and pressure for a specific duration (e.g., 3 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Analysis: Collect the liquid product and analyze it using techniques like Gas Chromatography (GC) to determine glycerol conversion and product selectivity.[1]
-
Catalyst Recovery: If using a heterogeneous catalyst, it can be recovered by filtration for potential reuse.
Troubleshooting Guide
This guide addresses common issues encountered during the glycerol to chloropropanol conversion process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Glycerol Conversion | 1. Insufficient Catalyst Activity: The catalyst may be deactivated or not suitable for the reaction conditions. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Presence of Water: Water can inhibit the reaction.[2] 4. Low HCl Concentration/Pressure: Insufficient HCl will limit the reaction rate. | 1. Catalyst Check: Verify the catalyst's activity or screen for a more active catalyst. For homogeneous catalysts, ensure the correct concentration is used. For heterogeneous catalysts, check for deactivation and consider regeneration. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions. 3. Use Anhydrous Reactants: Use anhydrous glycerol and gaseous HCl to minimize water content. Consider using a water absorbent.[3] 4. Increase HCl Supply: Increase the flow rate or partial pressure of HCl. |
| Poor Selectivity to Desired Chloropropanol | 1. Inappropriate Catalyst: The catalyst may favor the formation of undesired isomers or byproducts. 2. Incorrect Reaction Temperature: Temperature can significantly influence the product distribution. 3. Reaction Time: Longer reaction times can lead to the formation of dichloropropanols from monochloropropanediols. | 1. Catalyst Selection: Choose a catalyst known for its high selectivity to the desired product. For example, some Brønsted acidic ionic liquids show high selectivity to 3-MCPD.[4] 2. Optimize Temperature: Conduct experiments at different temperatures to find the optimal condition for the desired product. 3. Optimize Reaction Time: Monitor the reaction progress over time to determine the optimal time to stop the reaction for maximizing the yield of the desired product. |
| Formation of Unwanted Byproducts (e.g., esters) | 1. Use of Carboxylic Acid Catalysts: Carboxylic acids can react with glycerol to form ester intermediates.[5][6] | 1. Understand the Mechanism: Be aware that ester formation is part of the catalytic cycle for carboxylic acid catalysts. These esters are typically converted to the final product as the reaction progresses. 2. Alternative Catalyst: If ester formation is problematic for downstream processing, consider using a different type of catalyst, such as a heteropolyacid. |
| Difficulty in Product Separation | 1. Complex Reaction Mixture: The final mixture may contain unreacted glycerol, catalyst, water, and multiple chloropropanol isomers. | 1. Distillation: Utilize fractional distillation to separate products based on their boiling points. 2. Extraction: Employ liquid-liquid extraction with a suitable solvent to isolate the chloropropanol products. 3. Chromatography: For high-purity applications, column chromatography may be necessary. |
| Catalyst Deactivation (Heterogeneous Catalysts) | 1. Coking: Deposition of carbonaceous materials on the catalyst surface. 2. Leaching: Active components of the catalyst dissolving into the reaction medium. | 1. Regeneration: The catalyst may be regenerated by calcination or other appropriate methods to burn off coke deposits. 2. Catalyst Support: Use a more stable catalyst support to minimize leaching. |
Frequently Asked Questions (FAQs)
Q1: What is the main difference between using a homogeneous and a heterogeneous catalyst for this reaction?
A1: Homogeneous catalysts, like acetic acid, are in the same phase as the reactants, which often leads to high activity and selectivity. However, separating the catalyst from the product can be challenging. Heterogeneous catalysts, such as heteropolyacids on a solid support, are in a different phase, making them easier to separate and reuse, which is advantageous for industrial processes.
Q2: How does water affect the conversion of glycerol to chloropropanol?
A2: Water has been shown to have a negative impact on the reaction rate and yields.[2] It is generally recommended to use anhydrous reactants and to remove the water formed during the reaction to drive the equilibrium towards the products.
Q3: What are the primary products of the glycerol hydrochlorination reaction?
A3: The reaction typically produces a mixture of monochloropropanediols (MCPD), primarily 3-chloro-1,2-propanediol (B139630) (3-MCPD) and 2-chloro-1,3-propanediol (B29967) (2-MCPD), and dichloropropanols (DCP), mainly 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP).[7] The distribution of these products depends on the catalyst and reaction conditions.
Q4: Is it possible to selectively produce monochloropropanediol?
A4: Yes, by carefully selecting the catalyst and optimizing the reaction conditions, it is possible to achieve high selectivity towards monochloropropanediols. For instance, certain Brønsted acidic ionic liquids have been reported to favor the formation of 3-MCPD.[4][8]
Q5: Can crude glycerol from biodiesel production be used directly in this reaction?
A5: While it is possible to use crude glycerol, impurities such as water, salts, and residual catalysts from the biodiesel process can negatively affect the catalyst performance and the overall reaction efficiency. Pre-treatment of crude glycerol is often recommended.
Visualizations
Caption: Experimental workflow for glycerol to chloropropanol conversion.
References
Overcoming challenges in the extraction of chloropropanols from complex samples
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the extraction and analysis of chloropropanols (e.g., 3-MCPD, 1,3-DCP) and their esters from complex samples.
Troubleshooting & FAQs
This section addresses common challenges encountered during chloropropanol (B1252657) analysis in a question-and-answer format.
Question: Why am I observing low recovery of my target analytes (3-MCPD, 1,3-DCP)?
Answer: Low recovery is a frequent issue stemming from several potential causes throughout the analytical workflow.
-
Inefficient Extraction: The chosen solvent may not be optimal for your specific matrix. For high-fat matrices like edible oils, a robust cleavage of the ester bond is necessary before extraction. For aqueous samples like soy sauce, salting-out is crucial to partition the analytes into the organic phase. A modified QuEChERS method has been shown to yield good recoveries in some cases.[1]
-
Matrix Effects: Complex matrices can contain co-extractive compounds that interfere with the extraction process or the final analysis. High lipid content is a primary concern, as fats can physically trap the analytes.[2][3] Matrix components can also cause signal suppression or enhancement during GC-MS analysis.[3]
-
Analyte Loss During Cleanup: Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) cleanup steps, while necessary to remove interferences, can sometimes lead to analyte loss if the sorbent material or elution solvent is not properly optimized. For instance, testing different d-SPE sorbents may be necessary to find the best fit for your matrix and analyte.[4]
-
Incomplete Derivatization: Derivatization is a critical step for GC-MS analysis of chloropropanols. Reagents like phenylboronic acid (PBA) require specific conditions (temperature, time, pH) to react efficiently.[5][6] Incomplete reactions will lead to poor analytical response and thus, apparent low recovery.
-
Degradation: Chloropropanols can degrade during sample processing, particularly during alkaline hydrolysis steps if not carefully controlled.[2]
Question: My chromatogram shows poor peak shape and tailing for chloropropanol derivatives. What could be the cause?
Answer: Poor chromatography is often related to issues within the GC-MS system or with the derivatization process.
-
Active Sites in the GC System: The innate structural properties of chloropropanols can lead to adverse interactions with the GC system, such as active sites in the injector liner or the column itself.[5] This can cause peak tailing and reduced sensitivity. Using matrix-matched standards can sometimes help mitigate this by "passivating" these active sites.[3]
-
Excess Derivatization Reagent: An excess of derivatizing reagent, such as PBA, can lead to the formation of byproducts (e.g., triphenylboroxin) that may contaminate the GC-MS system and interfere with chromatography.[7] An optimized cleanup step after derivatization can help remove this excess.[7]
-
Co-eluting Matrix Components: Despite cleanup, some matrix components may still co-elute with the analytes of interest, interfering with peak shape and integration.[2] Improving the cleanup step or adjusting the GC temperature program may resolve this.
Question: I am seeing high blank values in my analysis. What are the potential sources of contamination?
Answer: High blank values suggest contamination is being introduced at some point in the process.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity (e.g., pesticide residue grade). Solvents can contain trace impurities that interfere with the analysis.
-
Laboratory Glassware and Equipment: Glassware that is not scrupulously cleaned can be a source of contamination. Plasticizers from plastic tubes or caps (B75204) can also leach into the sample.
-
Cross-Contamination: Inadequate cleaning of syringes, vials, or the autosampler between samples can lead to carryover from a high-concentration sample to a subsequent blank or low-concentration sample.
-
Formation from Precursors: In some cases, the analytical procedure itself can inadvertently form chloropropanols if precursor molecules are present in the matrix and conditions (e.g., high temperature, presence of chloride) are favorable.[2]
Question: How do I choose between a direct and an indirect method for analyzing chloropropanol esters in oils?
Answer: The choice depends on your analytical needs and available equipment.
-
Indirect Methods: These are the most common and involve a hydrolysis or transesterification step to cleave the fatty acids from the chloropropanol backbone (e.g., 3-MCPD).[8][9] The "free" chloropropanol is then derivatized and analyzed by GC-MS. Official methods like AOCS Cd 29a-13, 29b-13, and 29c-13 are all indirect methods.[9][10][11] They are robust and widely validated but can be time-consuming (some require over 16 hours).[8]
-
Direct Methods: These methods analyze the intact chloropropanol esters, typically using LC-MS.[12] They avoid the lengthy hydrolysis and derivatization steps, offering a faster analysis. However, they require LC-MS instrumentation and may not have the same breadth of official validation as indirect GC-MS methods.
Quantitative Data Summary
The following tables summarize typical performance data for various chloropropanol extraction methods from the literature. Note that performance can vary significantly based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance for 3-MCPD and 1,3-DCP in Various Food Matrices
| Analyte | Matrix | Method | Recovery (%) | LOD (ng/g or µg/kg) | RSD (%) | Reference |
| 3-MCPD | Soy Sauce | QuEChERS GC-MS/MS | 84 - 117% | 2 µg/kg | 2 - 13% | [13] |
| 1,3-DCP | Soy Sauce | QuEChERS GC-MS/MS | 101 - 113% | 0.4 µg/kg | 2 - 4% | [13] |
| 3-MCPD | Various Foods | PBA Derivatization GC-MS | 90.4 - 122.5% | 4.18 - 10.56 ng/g | 1.9 - 25.2% | [14][15] |
| 1,3-DCP | Various Foods | LLE GC-MS | 91.2 - 113.4% | 1.06 - 3.15 ng/g | 1.4 - 10.6% | [14][15] |
| 3-MCPD | Paperboard | SPE GC-MS | - | 10 µg/kg | 3.4% | [16] |
| 1,3-DCP | Paperboard | SPE GC-MS | - | 10 µg/kg | 7.7% | [16] |
Table 2: Method Performance for Chloropropanol Esters in Edible Oils
| Analyte Esters | Matrix | Method | Recovery (%) | LOD (µg/kg) | Reference |
| 3-MCPD, 2-MCPD, 1,3-DCP, 2,3-DCP | Edible Oils | SLE GC-MS | 70.7 - 113.3% | 30 - 100 µg/kg | [17] |
| 3-MCPD | Camellia Oil | SPE GC-MS | 98.8 - 108.8% | 50 µg/kg | [7] |
| 3-MCPDE & GE | Margarine, Olive Oil | QuEChERS LC-MS/MS | 80 - 120% | - | [18] |
LOD = Limit of Detection; RSD = Relative Standard Deviation; LLE = Liquid-Liquid Extraction; SLE = Supported Liquid Extraction; QuEChERS = Quick, Easy, Cheap, Effective, Rugged, and Safe; PBA = Phenylboronic Acid.
Experimental Protocols
Protocol 1: Modified QuEChERS for 3-MCPD in Soy Sauce
This protocol is adapted from validated methods for extracting free 3-MCPD from high-salt aqueous matrices.[1]
1. Sample Preparation & Extraction
-
Weigh 4 g of soy sauce into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of a 10 µg/mL deuterated internal standard solution (e.g., 3-MCPD-d5).
-
Add the contents of a cleanup tube containing 6 g MgSO₄ and 1.5 g sodium acetate.
-
Add 2.5 g of Celite powder and mix until the sample is homogeneous.[1]
-
Add 20 mL of diethyl ether, cap the tube, and vortex for 30 seconds.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Decant the ether extract into a clean flask. Repeat the extraction (steps 5-6) with another 20 mL of diethyl ether and combine the extracts.
2. Derivatization & Final Preparation
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing reagent (e.g., MSTFA) and 900 µL of 2,2,4-trimethylpentane.[1]
-
Seal the vial and heat at 70°C for 15 minutes.
-
Allow the vial to cool for 10 minutes before analysis by GC-MS.
Protocol 2: Indirect Analysis of 3-MCPD Esters in Edible Oil (AOCS Cd 29c-13 Principle)
This protocol is based on the principles of fast alkaline transesterification for determining bound 3-MCPD and glycidyl (B131873) esters.[10][19][20] This is a differential method requiring two parallel assays (Assay A and Assay B).
1. Sample Preparation (Performed for both Assay A and B)
-
Weigh approximately 100 mg of oil into a test tube.
-
Add an appropriate deuterated internal standard (e.g., 3-MCPD-d5 ester).
-
Add 500 µL of a methanolic sodium hydroxide (B78521) or sodium methoxide (B1231860) solution to initiate alkaline transesterification. Vortex briefly.
-
Let the reaction proceed at room temperature for a set time (e.g., 10 minutes).
2. Reaction Quenching and Analyte Conversion
-
For Assay A (Measures 3-MCPD + Glycidol): Stop the reaction by adding an acidic sodium chloride solution. This converts the released glycidol (B123203) into 3-MCPD.[10][21]
-
For Assay B (Measures 3-MCPD only): Stop the reaction by adding an acidic, chloride-free salt solution (e.g., sodium bromide). This prevents the conversion of glycidol to 3-MCPD.[20][21]
3. Extraction and Derivatization
-
Add an extraction solvent (e.g., hexane (B92381) or diethyl ether) to the tube, vortex, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent and add phenylboronic acid (PBA) solution for derivatization.
-
Heat the mixture (e.g., 70-90°C) for 20-30 minutes to form the PBA derivative of 3-MCPD.
-
Cool, add a non-polar solvent (e.g., iso-octane), and analyze by GC-MS.
4. Calculation
-
The result from Assay B gives the concentration of bound 3-MCPD.
-
The result from Assay A gives the sum of bound 3-MCPD and glycidol (as 3-MCPD).
-
The bound glycidol content is calculated from the difference between Assay A and Assay B, using a conversion factor.[10]
Visualized Workflows and Logic
The following diagrams illustrate common workflows and troubleshooting logic for chloropropanol analysis.
Caption: General workflow for the analysis of chloropropanols in complex samples.
Caption: Troubleshooting flowchart for diagnosing low analyte recovery.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. glsciences.eu [glsciences.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fediol.eu [fediol.eu]
- 9. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 10. zakon.isu.net.ua [zakon.isu.net.ua]
- 11. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Alkaline Transesterification and GC/MS [library.aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Analysis of 3-MCPD and 1,3-DCP in Asian Style Sauces Using QuEChERS Extraction and Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS | Semantic Scholar [semanticscholar.org]
- 16. Development and validation of an improved method for the determination of chloropropanols in paperboard food packaging by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a QuEChERS method for simultaneous analysis of 3-Monochloropropane-1,2-diol monoesters and Glycidyl esters in edible oils and margarine by LC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Safe Disposal and Waste Treatment of 3-Chloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the safe disposal and waste treatment of 3-Chloro-1-propanol. It is intended to assist laboratory personnel in managing waste containing this chemical in a safe and compliant manner.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its waste require special handling?
A1: this compound (CAS No. 627-30-5) is a colorless liquid used as a solvent and an intermediate in the synthesis of various chemicals and pharmaceuticals.[1][2] It is classified as a hazardous substance, being toxic if ingested or inhaled, and can cause skin and eye irritation.[1][3] Improper disposal can lead to environmental contamination, as it is toxic to aquatic life.[2] Therefore, waste containing this compound must be managed as hazardous waste.
Q2: What are the primary methods for the disposal and treatment of this compound waste?
A2: The primary methods for treating waste containing this compound include:
-
Incineration: A common and effective method for the complete destruction of halogenated organic compounds.[4]
-
Chemical Neutralization (Alkaline Hydrolysis): Treatment with a strong base to break down the molecule.
-
Advanced Oxidation Processes (AOPs): Using powerful oxidizing agents like hydroxyl radicals to degrade the compound.[5]
-
Biodegradation: Utilizing microorganisms to break down the chemical into less harmful substances.[6][7]
Q3: Can I dispose of small quantities of this compound down the drain?
A3: No. Due to its toxicity to aquatic life, this compound should not be disposed of down the drain.[2] All waste containing this chemical must be collected and treated as hazardous waste according to local, state, and federal regulations.
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: When handling this compound waste, you should wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete degradation during chemical neutralization. | Insufficient base concentration, inadequate reaction time or temperature. | Increase the concentration of the alkaline solution, prolong the reaction time, or gently heat the mixture (ensure proper ventilation and temperature control). Monitor the pH to ensure it remains strongly basic throughout the process. |
| Low efficiency in Advanced Oxidation Process (AOP). | Incorrect pH, suboptimal ratio of reagents (e.g., Fe²⁺ to H₂O₂ in Fenton's reagent), presence of radical scavengers (e.g., bicarbonate ions).[9] | Adjust the pH to the optimal range for the specific AOP (e.g., pH 3-5 for Fenton's reagent).[10] Optimize the reagent concentrations through small-scale trials. If radical scavengers are suspected, consider pre-treatment steps to remove them. |
| Slow or no biodegradation of the waste. | Inappropriate microbial consortium, non-optimal environmental conditions (pH, temperature, oxygen levels), or presence of co-contaminants that are toxic to the microorganisms.[7] | Acclimatize a suitable microbial culture to the waste stream.[11] Ensure the pH, temperature, and nutrient levels are optimal for microbial growth.[12] If co-contaminants are present, consider a pre-treatment step to remove them. |
| Formation of hazardous byproducts during treatment. | Incomplete oxidation in AOPs or side reactions during chemical treatment can lead to the formation of other chlorinated organic compounds.[9][13] | Optimize the treatment process to ensure complete mineralization. For AOPs, adjust reagent dosages and reaction times. For chemical neutralization, ensure complete reaction. Analyze the treated waste for potential byproducts using methods like GC-MS. |
| Interference in GC-MS analysis of treated waste. | Complex matrix of the treated sample, presence of derivatizing agents, or improper sample preparation. | Use appropriate sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[14] Ensure complete removal of derivatizing agents before injection. Optimize GC-MS parameters for the specific byproducts being analyzed. |
Experimental Protocols
Incineration
Incineration is a highly effective method for the disposal of this compound waste but must be carried out in a licensed hazardous waste incineration facility.
-
Protocol:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., polyethylene (B3416737) or glass).
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and transport to an appropriate incineration facility.
-
For waste containing more than 1% of halogenated organic substances (expressed as chlorine), the incineration temperature should be at least 1100 °C for a residence time of at least two seconds to ensure complete destruction.[8][10]
-
Chemical Neutralization (Alkaline Hydrolysis)
This protocol describes the laboratory-scale neutralization of a small quantity of this compound waste.
-
Materials:
-
Waste solution containing this compound
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Appropriate reaction vessel (e.g., beaker or flask)
-
-
Protocol:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the waste solution in the reaction vessel on a stir plate.
-
Slowly add a concentrated solution of NaOH or KOH to the waste while stirring. The reaction is exothermic, so add the base in small portions to control the temperature.
-
Monitor the pH of the solution. Continue adding base until the pH is consistently above 12.
-
Allow the mixture to react for several hours (e.g., overnight) at room temperature with continuous stirring to ensure complete hydrolysis. Gentle heating can accelerate the reaction but must be done with caution in a well-ventilated area.
-
After the reaction is complete, neutralize the solution to a pH of 6-8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
The final solution should be analyzed to confirm the absence of this compound before disposal as non-hazardous aqueous waste, in accordance with local regulations.
-
Advanced Oxidation Process (Fenton's Reagent)
This protocol outlines a laboratory-scale treatment of this compound waste using Fenton's reagent.
-
Materials:
-
Waste solution containing this compound
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Stir plate and stir bar
-
pH meter
-
-
Protocol:
-
In a chemical fume hood, place the waste solution in a reaction vessel.
-
Adjust the pH of the solution to between 3 and 4 using sulfuric acid.[10]
-
Add the iron(II) sulfate catalyst to the solution and stir until it dissolves. A typical starting concentration is 50-100 mg/L of Fe²⁺.[15]
-
Slowly add 30% hydrogen peroxide to the solution. The molar ratio of H₂O₂ to this compound should be optimized, but a starting point is a 5:1 to 10:1 ratio. The reaction is exothermic.
-
Allow the reaction to proceed for 1-2 hours with continuous stirring.
-
After the reaction, quench any remaining hydrogen peroxide by adding a small amount of sodium bisulfite or by raising the pH.
-
Adjust the pH to between 7 and 8 with sodium hydroxide to precipitate the iron as iron(III) hydroxide.
-
Allow the precipitate to settle, then filter or decant the supernatant.
-
Analyze the treated liquid to confirm the degradation of this compound before disposal. The iron-containing sludge must be disposed of as hazardous waste.
-
Biodegradation
This is a general guideline for setting up a lab-scale biodegradation experiment. Specific parameters will depend on the microbial consortium used.
-
Materials:
-
A microbial consortium capable of degrading chlorinated hydrocarbons (can be sourced from commercial suppliers or enriched from contaminated sites).
-
Mineral salt medium appropriate for the selected microorganisms.
-
Waste solution containing this compound.
-
Bioreactor or incubator shaker.
-
Oxygen supply for aerobic degradation.
-
-
Protocol:
-
Prepare the mineral salt medium and sterilize it.
-
Inoculate the medium with the microbial consortium.
-
Acclimatize the culture to this compound by gradually increasing its concentration in the medium over several days or weeks.
-
Once the culture is acclimatized, add the waste solution to the bioreactor. The initial concentration of this compound should be low enough to not be toxic to the microorganisms.
-
Maintain optimal conditions for microbial growth, including temperature, pH, and dissolved oxygen (for aerobic processes).[12]
-
Monitor the degradation of this compound over time using an appropriate analytical method like GC-MS.
-
Once the degradation is complete, the biomass should be separated from the liquid, and both phases should be disposed of according to local regulations.
-
Data Presentation
Table 1: Comparison of Waste Treatment Methods for this compound
| Treatment Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Incineration | High-temperature thermal oxidation. | >99.99% | Complete destruction of the compound. | Requires a specialized facility; can produce harmful combustion byproducts if not properly controlled. |
| Chemical Neutralization | Alkaline hydrolysis to break the C-Cl bond. | Variable, can be >95% with optimization. | Relatively simple to implement in a lab setting. | May require heating; produces a salt solution that needs disposal; potential for incomplete reaction. |
| Advanced Oxidation | Generation of highly reactive hydroxyl radicals to oxidize the compound. | >90% depending on conditions.[15] | Rapid degradation; can be effective for a wide range of organic compounds.[5] | Can be costly due to reagent and energy consumption; may form hazardous byproducts if not optimized.[16] |
| Biodegradation | Microbial metabolism to break down the compound. | Variable, depends on microbial strain and conditions. | Environmentally friendly; can be cost-effective for large volumes. | Can be slow; sensitive to environmental conditions and co-contaminants; may require acclimatization of microorganisms.[7] |
Table 2: Analytical Methods for Monitoring this compound
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Sample Preparation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography and identification by mass-to-charge ratio. | 0.003 - 5 µg/kg[3] | Liquid-liquid extraction or solid-phase extraction; derivatization may be required.[14] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US4713343A - Biodegradation of halogenated aliphatic hydrocarbons - Google Patents [patents.google.com]
- 8. Advanced Oxidation in Wastewater Treatment - Ion Exchange [ionexchangeglobal.com]
- 9. Chlorinated Byproduct Formation during the Electrochemical Advanced Oxidation Process at Magnéli Phase Ti4O7 Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usptechnologies.com [usptechnologies.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of microorganisms growth processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pros and Cons of the Advanced Oxidation Process - Genesis Water Technologies [genesiswatertech.com]
Validation & Comparative
Comparative Toxicology of 3-Chloro-1-propanol and Its Isomers: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of 3-chloro-1-propanol, 1-chloro-2-propanol (B90593), and 2-chloro-1-propanol, providing key experimental data and methodologies for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the toxicity of this compound and its structural isomers, 1-chloro-2-propanol and 2-chloro-1-propanol. These chloropropanols are important chemical intermediates but also potential contaminants of concern. Understanding their relative toxicities is crucial for risk assessment and safe handling in research and industrial settings. This document summarizes key toxicological endpoints, provides detailed experimental protocols for the cited assays, and visualizes relevant biological pathways.
Executive Summary of Toxicity Data
The acute toxicity of this compound and its isomers varies depending on the specific isomer and the route of administration. The available data, primarily from rodent studies, indicates that these compounds can be harmful if ingested, inhaled, or absorbed through the skin. The following tables provide a consolidated overview of the quantitative toxicity data available for each isomer.
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 2300 | [1] |
| 1-Chloro-2-propanol | Rat | Oral | 217 | [2] |
| 2-Chloro-1-propanol | Rat | Oral | 218 | [3] |
| 1-Chloro-2-propanol | Rabbit | Dermal | 480 | [1] |
Table 1: Acute Lethal Dose (LD50) Values for this compound and its Isomers. This table summarizes the median lethal dose (LD50) values, which represent the dose required to be lethal to 50% of the tested animal population.
| Compound | Test System | Result | Reference |
| 3-Chloro-1,2-propanediol (3-MCPD) | In vitro (Ames test) | Positive | [4] |
| 3-Chloro-1,2-propanediol (3-MCPD) | In vivo (Micronucleus test, Rat) | Negative | [4] |
| 1-Chloro-2-propanol | In vitro | Mutagenic | [5] |
| Propylene (B89431) chlorohydrin (mixture) | In vivo | Negative | [6] |
Table 2: Genotoxicity of Chloropropanols. This table highlights the potential of these compounds to cause genetic mutations, with a notable difference between in vitro (in a lab dish) and in vivo (in a living organism) results for some compounds.
| Compound | Species | Route | Findings | Classification | Reference |
| 3-Monochloropropane-1,2-diol (3-MCPD) | Rat | Oral | Increased incidence of kidney and testicular tumors. | Possibly carcinogenic to humans (Group 2B) | [7][8] |
| 1-Chloro-2-propanol (technical grade) | Rat, Mouse | Drinking water | No evidence of carcinogenic activity. | Not Likely to be Carcinogenic to Humans | [9] |
Table 3: Carcinogenicity of Chloropropanols. This table summarizes the long-term cancer-causing potential of these compounds as determined in animal studies.
Experimental Protocols
A variety of standardized tests are used to determine the toxicological properties of chemical substances. Below are detailed methodologies for the key experiments cited in this guide.
Acute Toxicity Testing (LD50)
The acute oral, dermal, and inhalation toxicity studies are typically conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines.
1. Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure):
-
Principle: This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity but avoids using lethality as the primary endpoint.
-
Procedure: A single sex (usually female) of a rodent species (commonly rats) is used. The test substance is administered orally at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The starting dose is chosen based on available information. Animals are dosed sequentially, with a pause of at least 24 hours between each animal. The outcome for each animal (survival or signs of toxicity) determines the dose for the next animal. The observation period is typically 14 days.[9]
-
Observations: Animals are observed for changes in skin and fur, eyes and mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[9]
2. Acute Dermal Toxicity - OECD Test Guideline 402:
-
Principle: This test assesses the adverse effects following a single, uninterrupted dermal application of a test substance for 24 hours.
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of a suitable animal species (often rabbits or rats). The treated area is covered with a porous gauze dressing. After the 24-hour exposure period, the dressing and any residual test substance are removed. Animals are observed for up to 14 days.[2]
-
Observations: Skin reactions at the site of application are recorded, along with any systemic signs of toxicity.
3. Acute Inhalation Toxicity - OECD Test Guideline 403:
-
Principle: This guideline describes the procedures for assessing the toxicity of a substance when administered by inhalation for a short period.
-
Procedure: Animals (usually rats) are exposed to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Several concentration groups are tested. Animals are observed for up to 14 days post-exposure.[4]
-
Observations: Clinical signs, body weight changes, and mortality are recorded. At the end of the study, a gross necropsy is performed.
Genotoxicity Testing
1. Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471:
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a chemical to cause reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.[10]
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism. The bacteria are then plated on a minimal agar (B569324) medium. The number of revertant colonies is counted after a suitable incubation period. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[1][6]
2. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474:
-
Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in young erythrocytes.
-
Procedure: The test substance is administered to a suitable rodent species (usually mice or rats) via an appropriate route. Bone marrow or peripheral blood is collected at specific time points after treatment. The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined under a microscope.[11]
-
Observations: An increase in the frequency of micronucleated cells in the treated animals compared to the control group indicates that the substance is genotoxic in vivo.[12]
Carcinogenicity Bioassay
Rodent Carcinogenicity Bioassay - NTP (National Toxicology Program) Protocol:
-
Principle: These long-term studies are designed to evaluate the carcinogenic potential of a chemical in rodents.
-
Procedure: The test substance is typically administered to both sexes of two rodent species (usually rats and mice) for a major portion of their lifespan (e.g., 2 years). The substance is administered through a relevant route of exposure, such as in the diet, drinking water, or by gavage. Multiple dose groups and a control group are included.[13][14]
-
Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic (cancerous) or non-neoplastic lesions.[13]
Mechanisms of Toxicity and Signaling Pathways
While the precise molecular mechanisms of toxicity for all chloropropanol (B1252657) isomers are not fully elucidated, a key mechanism that has been identified, particularly for related compounds like 3-MCPD, is the inhibition of glycolysis.
Inhibition of Glycolysis
One of the proposed mechanisms of toxicity for chloropropanols involves the inhibition of key enzymes in the glycolytic pathway, specifically Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Inhibition of this enzyme disrupts cellular energy metabolism, which can lead to a cascade of adverse cellular events.
Caption: Inhibition of GAPDH by chloropropanols disrupts glycolysis.
The diagram above illustrates how chloropropanols can inhibit the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical step in the glycolysis pathway. This inhibition leads to a decrease in the production of ATP, the primary energy currency of the cell, ultimately causing cellular stress and potentially leading to apoptosis (programmed cell death).
Experimental Workflow for Toxicity Assessment
The process of assessing the toxicity of a chemical involves a tiered approach, starting with acute toxicity tests and progressing to more complex and long-term studies like genotoxicity and carcinogenicity assays.
Caption: A typical workflow for assessing the toxicity of a chemical.
This workflow diagram outlines the logical progression of toxicological testing. Initial acute toxicity studies provide preliminary data on the substance's potential hazards. If there are concerns, further investigations into genotoxicity are conducted, often starting with in vitro tests like the Ames test, followed by in vivo studies such as the micronucleus test. For compounds with evidence of genotoxicity or other long-term concerns, a comprehensive carcinogenicity bioassay may be performed.
Conclusion
The toxicological profiles of this compound and its isomers, 1-chloro-2-propanol and 2-chloro-1-propanol, indicate that they are compounds of moderate to high acute toxicity. 1-Chloro-2-propanol and 2-chloro-1-propanol appear to be more acutely toxic via the oral route than this compound. While some chloropropanols show evidence of genotoxicity in vitro, this is not always replicated in in vivo studies, suggesting that the body may have mechanisms to detoxify these compounds. Long-term studies on a technical grade mixture of 1-chloro-2-propanol did not find evidence of carcinogenicity in rodents. In contrast, the related compound 3-MCPD is classified as possibly carcinogenic to humans. The primary mechanism of toxicity for some chloropropanols is thought to be the disruption of cellular energy metabolism through the inhibition of glycolysis.
This guide provides a foundational understanding of the comparative toxicity of these chloropropanol isomers. Researchers and drug development professionals should use this information to inform their risk assessments, handling procedures, and future research directions. Further studies directly comparing the toxicity and mechanisms of action of these three isomers under identical experimental conditions would be valuable for a more definitive comparative assessment.
References
- 1. fao.org [fao.org]
- 2. search.library.nyu.edu [search.library.nyu.edu]
- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Genotoxic effects of ethylene oxide, propylene oxide and epichlorohydrin in humans: update review (1990-2001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 12. Technical Reports [ntp.niehs.nih.gov]
- 13. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Alkylating Agents for 3-Hydroxypropylation
In the landscape of organic synthesis, the introduction of a 3-hydroxypropyl group is a crucial transformation for modifying functional molecules in pharmaceutical and materials science. 3-Chloro-1-propanol has traditionally served as a common reagent for this purpose. However, its moderate reactivity and the associated safety considerations necessitate the exploration of more efficient and versatile alternatives. This guide provides a comprehensive comparison of alternative alkylating agents to this compound, offering researchers objective data to inform their synthetic strategies.
The primary alternatives can be categorized by their leaving group or reaction mechanism, including other 3-halopropanols, sulfonate esters, epoxides, and precursors for conjugate addition or allylic substitution. The choice of reagent significantly impacts reaction kinetics, required conditions, and overall efficiency.
Performance Comparison of 3-Hydroxypropylation Agents
The effectiveness of an alkylating agent in a nucleophilic substitution reaction is fundamentally dictated by the quality of the leaving group. For haloalkanes, reactivity follows the order I > Br > Cl, which correlates with the strength of the conjugate acid (HI > HBr > HCl). Sulfonate esters, such as tosylates, are also excellent leaving groups due to the stability of the resulting anion through resonance. This section provides a comparative overview of the key performance characteristics of each alternative.
| Reagent | Leaving Group | Relative Reactivity | Typical Base | Typical Solvent | Key Advantages | Key Disadvantages |
| This compound | Cl⁻ | Baseline | Strong (NaH, K₂CO₃) | Polar Aprotic (DMF, Acetone) | Low cost, readily available. | Lower reactivity, requires harsher conditions (higher temp.). |
| 3-Bromo-1-propanol (B121458) | Br⁻ | Higher | Moderate (K₂CO₃, Cs₂CO₃) | Polar Aprotic (DMF, Acetonitrile) | Good balance of reactivity and stability.[1] | Higher cost than chloro-analog. |
| 3-Iodo-1-propanol | I⁻ | Highest | Mild (K₂CO₃) | Polar Aprotic (Acetone) | Highest reactivity, allows for mild conditions.[2] | Higher cost, potential light sensitivity. |
| 1,3-Propanediol mono-tosylate | TsO⁻ | High | Moderate (K₂CO₃) | Polar Aprotic (DMF) | Excellent leaving group, high yields.[3] | Requires preparation from 1,3-propanediol.[3] |
| Epichlorohydrin (B41342) | Epoxide/Cl⁻ | High | Moderate (NaOH, K₂CO₃) | Protic (MeOH) or neat | Bifunctional, versatile for forming glycidyl (B131873) ethers.[4] | Probable human carcinogen , high toxicity.[5][6] |
| Allyl Alcohol | OH⁻ (activated) | Variable | Requires catalyst (e.g., MoO₃/TiO₂) | Varies | Atom economical, avoids halide waste.[7] | Requires catalytic activation, different mechanism. |
| Acrolein | (Michael Acceptor) | N/A | Base-catalyzed | Protic (e.g., Alcohols) | Different reaction pathway (conjugate addition).[8] | Highly toxic and volatile, prone to polymerization. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative examples of O-alkylation of a phenol (B47542), a common application for these reagents.
Protocol 1: O-Alkylation of 4-Methoxyphenol (B1676288) with 3-Bromo-1-propanol
This protocol details a standard Williamson ether synthesis using a moderately reactive haloalkanol.
Materials:
-
4-Methoxyphenol
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 20 minutes. Add 3-bromo-1-propanol (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-(4-methoxyphenoxy)-1-propanol.
Protocol 2: O-Alkylation of Phenol with Epichlorohydrin
This protocol illustrates the synthesis of an aryloxy epoxide, a common intermediate. Extreme caution is required due to the high toxicity and carcinogenicity of epichlorohydrin. [5][9][10] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Phenol
-
Epichlorohydrin (used in excess, as reagent and solvent)
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 50%)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 eq) in an excess of epichlorohydrin (e.g., 5-10 eq).
-
Base Addition: Heat the mixture to a desired temperature (e.g., 90-110°C). Slowly add the aqueous sodium hydroxide solution (1.1 eq) dropwise to the vigorously stirred mixture.
-
Reaction: Maintain the temperature and stirring for 1-2 hours after the addition is complete. Monitor the disappearance of phenol by TLC.
-
Work-up: Cool the reaction mixture. Add water and diethyl ether to partition the components. Separate the organic layer.
-
Washing: Wash the organic layer multiple times with water to remove residual NaOH and glycerol (B35011) byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the excess epichlorohydrin and ether by rotary evaporation under reduced pressure.
-
Purification: The resulting crude glycidyl ether can be purified by vacuum distillation or column chromatography.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and logical workflows is key to successful synthesis and optimization.
Mechanism 1: General Sₙ2 Pathway for Phenol Alkylation
The alkylation of phenols with 3-halopropanols or their sulfonate esters proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11][12][13] The reaction is initiated by the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom bearing the leaving group in a single, concerted step.
Figure 1. General Sₙ2 mechanism for O-alkylation of a phenol.
Mechanism 2: Proposed DNA Alkylation by Epichlorohydrin
Epichlorohydrin is a bifunctional alkylating agent, meaning it has two electrophilic sites that can react with nucleophiles.[14] Its carcinogenicity is attributed to its ability to form covalent adducts with DNA, particularly at the N7 position of guanine (B1146940) residues.[5] This can lead to the formation of DNA cross-links, disrupting replication and transcription.[14]
Figure 2. Simplified pathway for DNA cross-linking by epichlorohydrin.
Workflow 3: General Strategy for Optimizing an Alkylation Reaction
Optimizing an alkylation reaction involves systematically evaluating key parameters to maximize yield and purity while minimizing reaction time and side products.[11] This workflow provides a logical progression for developing a robust synthetic protocol.
Figure 3. A systematic workflow for alkylation reaction optimization.
Conclusion
While this compound remains a viable, cost-effective reagent, its alternatives offer significant advantages in terms of reactivity and milder reaction conditions. For routine syntheses where moderate conditions are acceptable, 3-bromo-1-propanol provides an excellent balance of reactivity and cost. When high reactivity is paramount to accommodate sensitive substrates, 3-iodo-1-propanol and 1,3-propanediol mono-tosylate are superior choices, often leading to higher yields in shorter reaction times.
Epichlorohydrin is a potent bifunctional reagent but its significant health hazards, including its classification as a probable human carcinogen, demand stringent safety protocols and limit its application to cases where its unique reactivity is essential.[6] Alternative strategies using allyl alcohol or acrolein represent fundamentally different, atom-economical approaches but require specific catalytic systems or careful handling of toxic intermediates.
Ultimately, the selection of an appropriate alkylating agent requires a careful evaluation of substrate sensitivity, desired reaction efficiency, cost constraints, and, critically, safety considerations. This guide provides the foundational data and protocols to enable researchers to make an informed decision tailored to their specific synthetic goals.
References
- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchemlett.com [jchemlett.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Digital Commons @ Colby - CLAS: Colby Liberal Arts Symposium: Structural Characterization of the Major DNA-DNA Cross-Link Formed by Epichlorohydrin [digitalcommons.colby.edu]
- 6. "Quantitative PCR reveals preferential nuclear DNA alkylation by epichl" by Adam Newman [digitalcommons.colby.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SN2 reaction - Wikipedia [en.wikipedia.org]
- 13. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA interstrand cross-linking by epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brønsted and Lewis Acid Catalysts in Hydrochlorination Reactions
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that influences reaction efficiency, selectivity, and overall yield. In the context of hydrochlorination, both Brønsted and Lewis acids serve as effective catalysts, yet their mechanisms and performance characteristics can differ significantly. This guide provides a comparative analysis of these two catalytic systems, supported by mechanistic insights and available experimental data, to aid in the selection of the most suitable catalyst for a given hydrochlorination reaction.
Hydrochlorination, the addition of hydrogen chloride (HCl) across a carbon-carbon double or triple bond, is a fundamental transformation in organic synthesis for the production of chloroalkanes and chloroalkenes. The reaction is often sluggish and requires a catalyst to proceed at a practical rate. Both Brønsted acids, which are proton donors, and Lewis acids, which are electron-pair acceptors, can facilitate this reaction, but they do so through distinct mechanistic pathways that can impact the product distribution and reaction scope.
Performance Comparison: Brønsted vs. Lewis Acid Catalysts
Direct, side-by-side quantitative comparisons of Brønsted and Lewis acid catalysts for the same hydrochlorination reaction are scarce in the published literature. However, by examining studies that focus on one type of catalyst or the other, we can infer a general performance overview.
One study investigating the hydrochlorination of styrene (B11656) explored the use of both Brønsted acids (TfOH, HNTf₂) and various metal-based Lewis acids.[1] Under the initial conditions, neither class of catalyst was found to be effective on its own, leading the researchers to develop a combined acid system.[1] This highlights that for certain substrates, a simple Brønsted or Lewis acid catalyst may be insufficient.
In the hydrochlorination of haloalkynes, a Brønsted acid-catalyzed process was found to be effective for substrates with electron-withdrawing groups on a phenyl ring, while a gold-based Lewis acid catalyst was more suitable for aliphatic haloalkynes and demonstrated broader functional group tolerance.[2] This suggests that the electronic nature of the substrate can be a determining factor in catalyst selection.
The following table summarizes the general characteristics and typical performance of each catalyst type based on available literature.
| Catalyst Type | Typical Examples | Substrate Scope | Regioselectivity | Stereoselectivity | Key Advantages | Potential Limitations |
| Brønsted Acids | HCl, H₂SO₄, Triflic Acid (TfOH) | Generally effective for activated alkenes (e.g., styrenes) and some unactivated alkenes.[3][4] | Typically follows Markovnikov's rule, proceeding through the most stable carbocation intermediate.[5] | Often results in a mixture of syn- and anti-addition products due to the planar nature of the carbocation intermediate.[6] | Readily available, relatively low cost, and simple to handle. | Can be highly corrosive; may lead to side reactions such as polymerization, especially with sensitive substrates.[1] |
| Lewis Acids | AlCl₃, FeCl₃, AuCl₃, Zn(OAc)₂ | Can catalyze the hydrochlorination of a broader range of substrates, including less activated alkenes and alkynes.[2][3] | Can also follow Markovnikov's rule, but in some cases, the regioselectivity can be influenced by the coordination of the Lewis acid. | The stereoselectivity can be more controlled in some systems, with reports of anti-addition. | Can offer higher activity and selectivity for specific substrates; can be tuned by modifying ligands on the metal center. | Often more expensive and sensitive to moisture and air; catalyst recovery can be challenging. |
Mechanistic Pathways: A Tale of Two Activation Modes
The distinct performance characteristics of Brønsted and Lewis acid catalysts stem from their different mechanisms of activating the reactants.
Brønsted Acid Catalysis: The Protonation Pathway
Brønsted acids catalyze hydrochlorination by protonating the carbon-carbon multiple bond, which is the rate-determining step.[6] This generates a carbocation intermediate, which is then attacked by the chloride anion to form the final product. The regioselectivity of the reaction is dictated by the stability of the carbocation, leading to the preferential formation of the Markovnikov product where the chloride atom is attached to the more substituted carbon.
Caption: Brønsted acid-catalyzed hydrochlorination workflow.
Lewis Acid Catalysis: The Coordination-Activation Pathway
Lewis acids, on the other hand, activate the hydrochlorination reaction by coordinating to either the HCl molecule or the alkene. Coordination to HCl increases its acidity, making it a more potent protonating agent. Alternatively, the Lewis acid can coordinate to the π-system of the alkene, making it more susceptible to nucleophilic attack by the chloride ion. In some cases, particularly with metal-based Lewis acids, the reaction can proceed through a concerted or near-concerted mechanism, which can lead to higher stereoselectivity.
Caption: Lewis acid-catalyzed hydrochlorination workflow.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative procedures for Brønsted and Lewis acid-catalyzed hydrochlorination reactions, drawn from the literature.
General Procedure for Brønsted Acid-Catalyzed Hydrochlorination of an Alkene
This protocol is a generalized procedure based on common practices for Brønsted acid-catalyzed additions to alkenes.
Materials:
-
Alkene (1.0 eq)
-
Brønsted acid catalyst (e.g., HCl in a suitable solvent, H₂SO₄, or TfOH, typically 5-20 mol%)
-
Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or a non-coordinating solvent)
Procedure:
-
To a stirred solution of the alkene in the chosen anhydrous solvent at a specified temperature (often 0 °C to room temperature), the Brønsted acid catalyst is added dropwise.
-
The reaction mixture is stirred at the specified temperature for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography on silica (B1680970) gel, to afford the desired chloroalkane.
General Procedure for Lewis Acid-Catalyzed Hydrochlorination of an Alkyne
This protocol is a generalized procedure based on the hydrochlorination of haloalkynes using a gold-based Lewis acid catalyst.[2]
Materials:
-
Alkyne (1.0 eq)
-
Lewis acid catalyst (e.g., a gold-based catalyst, 1-5 mol%)
-
Chloride source (e.g., HCl gas or a salt such as LiCl)
-
Co-catalyst or additive (if required, e.g., acetic acid)
-
Anhydrous organic solvent (e.g., dichloromethane)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst, chloride source, and any co-catalyst are added to the anhydrous solvent.
-
The alkyne is then added to the mixture, and the reaction is stirred at the specified temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., NMR spectroscopy or LC-MS).
-
Once the reaction is complete, the mixture is worked up by quenching with water or a basic solution.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting crude product is purified by column chromatography to yield the pure chloroalkene.
Conclusion
The choice between a Brønsted and a Lewis acid catalyst for hydrochlorination depends on a variety of factors, including the nature of the substrate, the desired selectivity, and practical considerations such as cost and handling. Brønsted acids offer a straightforward and economical option for many activated alkenes, typically affording the Markovnikov product. Lewis acids, while often more costly and sensitive, can provide access to a broader range of products with potentially higher selectivity, particularly for less reactive substrates.
A thorough understanding of the mechanistic underpinnings of each catalytic system is paramount for rational catalyst selection and reaction optimization. The provided experimental protocols serve as a starting point for developing robust and efficient hydrochlorination procedures tailored to specific synthetic challenges. Future research focused on direct, quantitative comparisons of these two catalyst classes under standardized conditions would be invaluable to the synthetic chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen-Bonding-Assisted Brønsted Acid and Gold Catalysis: Access to Both (E)- and (Z)-1,2-Haloalkenes via Hydrochlorination of Haloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 4. Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
Navigating the Analytical Maze: A Comparative Guide to Trace-Level Detection of 3-Chloro-1-propanol
A deep dive into the validated analytical methodologies for the quantification of 3-Chloro-1-propanol (3-MCPD), a critical contaminant in food and pharmaceutical products. This guide offers a comparative analysis of leading techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.
The presence of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in various consumables is a significant safety concern, necessitating robust and sensitive analytical methods for its detection at trace levels.[1] Classified as a possible human carcinogen (Group 2B), its monitoring is crucial to ensure consumer safety and regulatory compliance.[1] This guide provides a comprehensive overview and comparison of the predominant analytical techniques employed for the trace-level detection of 3-MCPD, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Methodology Showdown: GC-MS vs. LC-MS
The two main approaches for the determination of 3-MCPD are indirect and direct methods. Indirect methods, typically employing GC-MS, involve the hydrolysis or transesterification of 3-MCPD esters to the free form, followed by derivatization to enhance volatility for gas chromatographic analysis.[2][3] Direct methods, often utilizing LC-MS, allow for the analysis of intact 3-MCPD esters without the need for derivatization.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse
GC-MS remains a widely used and well-validated technique for 3-MCPD analysis. Its high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS), make it suitable for trace-level detection.[3][6] A common workflow involves extraction of the analyte, followed by derivatization with agents like phenylboronic acid (PBA) or heptafluorobutyric acid anhydride (B1165640) (HFBA) to improve chromatographic performance.[7][8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the direct analysis of 3-MCPD esters.[4][10] This approach offers the advantage of analyzing the intact esters, thus providing a more complete profile of the contamination.[4] However, challenges such as matrix effects and the availability of a wide range of ester standards need to be considered.[11]
Performance Metrics: A Data-Driven Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize key validation parameters for various GC-MS and LC-MS methods, providing a clear comparison for informed decision-making.
Table 1: Comparison of GC-MS Based Methods for 3-MCPD Detection
| Method | Matrix | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| GC-MS | Rat Blood & Urine | Heptafluorobutyric acid anhydride | - | ~2 ng/mL | 80-110 | <10 | [7] |
| GC-MS (SIM) | Edible Plant Oils | Phenylboronic acid | 0.11 mg/kg | 0.14 mg/kg | 92.80-105.22 | 4.18-5.63 | [1] |
| GC-MS | Various Foods | Phenylboronic acid | 4.18-10.56 ng/g | - | - | - | [9] |
| GC-MS | Food | Heptafluorobutyric anhydride | 0.6 µg/kg | 2.0 µg/kg | - | - | [6] |
| GC-MS | Edible Oils | Phenylboronic acid | - | - | 81.4-92.4 | - | [12] |
| GC-MS/MS | Edible Oils | Phenylboronic acid | 0.02 mg/kg (instrumental) | - | - | - | [3] |
| GC-MS | Various Foods | 1,3-dioxolane (B20135) derivative | - | <5 µg/kg | - | - | [13][14] |
| GC-MS | Food and Food Ingredients | Phenylboronic acid | 0.005 mg/kg | 0.010 mg/kg | - | Repeatability: 0.005-0.013 mg/kg, Reproducibility: 0.010-0.027 mg/kg | [15][16] |
| GC-MS | Biological Tissues | Heptafluorobutyric anhydride | <0.8 ng/g | 2 ng/g | 85-102 | - | [17] |
Table 2: Comparison of LC-MS Based Methods for 3-MCPD Detection
| Method | Matrix | Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| U-HPLC-OrbitrapMS | Vegetable Oils | 3-MCPD diesters | 2-5 µg/kg (lowest calibration levels) | - | 89-120 | 5-9 | [11] |
| LC-MS/MS | Palm oil-based food | 3-MCPD monoesters | - | - | 59.3-115.9 | <15 | [5] |
| LC-MS/MS | Various Food Matrices | 2- and 3-MCPD esters, Glycidyl (B131873) esters | - | - | - | - | [10] |
| LC-MS | Water | 3-MCPD | <1.0 µg/L | - | 92.3-98.0 | - | [18] |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are the cornerstone of any validated analytical method. Below are generalized workflows for the GC-MS and LC-MS based analysis of 3-MCPD.
Experimental Workflow for Indirect GC-MS Analysis of 3-MCPD Esters
Caption: Generalized workflow for the indirect GC-MS analysis of 3-MCPD esters.
Detailed Steps for a Typical Indirect GC-MS Method:
-
Sample Preparation: The sample (e.g., edible oil, food homogenate) is extracted using a suitable solvent system.[7] For solid samples, a preliminary extraction step is necessary.
-
Hydrolysis/Transesterification: The extracted esters are subjected to acidic or alkaline transesterification to release free 3-MCPD.[1][3]
-
Purification: The released 3-MCPD is often purified using solid-phase extraction (SPE) to remove matrix interferences.[2]
-
Derivatization: The purified 3-MCPD is derivatized to increase its volatility and improve its chromatographic properties. Common derivatizing agents include phenylboronic acid (PBA) or heptafluorobutyric anhydride (HFBA).[7][8]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.[6] Quantification is typically performed using an isotopically labeled internal standard.[7]
Experimental Workflow for Direct LC-MS Analysis of 3-MCPD Esters
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. agilent.com [agilent.com]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 4. fediol.eu [fediol.eu]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the μg kg−1 level: Application to a wide range of foods | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Quantitative analysis of 3-MCPD in water using LC-MS | Semantic Scholar [semanticscholar.org]
Evaluating the Inhibitory Potency of 3-Chloro-1-propanol against Glyceraldehyde 3-Phosphate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in cellular metabolism, primarily known for its role in glycolysis. However, emerging evidence has revealed its involvement in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking, making it an attractive target for therapeutic intervention in various diseases. This guide provides a comparative evaluation of the inhibitory potency of 3-Chloro-1-propanol against GAPDH, alongside other known inhibitors.
Comparative Inhibitory Potency
To provide a context for the potential potency of this compound, the following table summarizes the experimental inhibitory data for several well-characterized GAPDH inhibitors.
| Inhibitor | Type of Inhibition | IC50 | Ki | Cell Line/System |
| Koningic Acid | Irreversible, Covalent | ~90 µM[1] | 0.06 ± 0.003 µM (G3P competitive)[2] | Purified Rabbit Muscle GAPDH |
| 5 µM[1] | HEK293T cells | |||
| 3-Bromopyruvate | Irreversible, Covalent | < 30 µM[3] | ~25 µM[3] | HCT116 cells |
| 50 µM (PC-3), 70 µM (LNCaP)[4] | Prostate Cancer Cells | |||
| Iodoacetate | Irreversible, Covalent | ~2.5 µM[5] | HeLa and RKO cells | |
| < 100 µM (for lactate (B86563) production)[6][7] | Cultured Astrocytes | |||
| This compound | Potentially Irreversible, Covalent | Not Available | Not Available | Not Available |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of GAPDH inhibition. Below is a detailed methodology for a common in vitro GAPDH activity assay.
Measurement of GAPDH Enzymatic Activity
This assay measures the rate of NADH production, which is directly proportional to GAPDH activity, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Purified GAPDH enzyme
-
Triethanolamine (B1662121) buffer (100 mM, pH 8.5)
-
Sodium pyrophosphate buffer
-
Sodium arsenate
-
Glyceraldehyde-3-phosphate (G3P) solution (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (cofactor)
-
Inhibitor stock solution (e.g., this compound in a suitable solvent)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing triethanolamine buffer, sodium pyrophosphate, sodium arsenate, and NAD+.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells of the microplate. Include a control group with no inhibitor.
-
Enzyme Addition: Add a standardized amount of purified GAPDH to each well and incubate for a predetermined time to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of GAPDH inhibition (relative to the control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GAPDH activity.
-
For determination of the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate (G3P) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Visualizing GAPDH's Role and Inhibition Workflow
To better understand the context of GAPDH inhibition, the following diagrams illustrate its central role in cellular pathways and a typical experimental workflow for evaluating inhibitors.
Caption: Central role of GAPDH in glycolysis and non-glycolytic cellular pathways.
Caption: Workflow for evaluating GAPDH inhibitors using a kinetic spectrophotometric assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3-Chloro-1-propanol and 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-chloro-1-propanol and 3-bromo-1-propanol (B121458). A comprehensive understanding of the distinct reactivity profiles of these molecules is essential for their effective application in organic synthesis, particularly in the development of novel therapeutic agents and other advanced materials. This document outlines the principal modes of reaction, supported by established chemical principles and available experimental data.
Executive Summary
This compound and 3-bromo-1-propanol are valuable bifunctional building blocks in organic synthesis, featuring both a hydroxyl group and a halogenated carbon. The primary difference in their chemical behavior lies in the nature of the halogen atom, which significantly influences their reactivity in nucleophilic substitution reactions. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Consequently, 3-bromo-1-propanol is a more reactive electrophile than this compound in SN2 reactions. This heightened reactivity of the bromo- a-log can be advantageous for achieving faster reaction times and higher yields in the synthesis of complex molecules.
Fundamental Principles of Reactivity: Leaving Group Ability
The reactivity of this compound and 3-bromo-1-propanol in nucleophilic substitution reactions is primarily dictated by the leaving group ability of the halide ion. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.
Several factors contribute to the superior leaving group ability of bromide compared to chloride:
-
Polarizability: Bromine is larger and more polarizable than chlorine. Its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to break the C-Br bond, leading to a lower activation energy for the reaction.
-
Basicity: Weaker bases are generally better leaving groups. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide (Br-) is a weaker base than chloride (Cl-).
These factors collectively result in 3-bromo-1-propanol being more susceptible to nucleophilic attack than this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key physical properties and reactivity characteristics of this compound and 3-bromo-1-propanol.
Table 1: Physical Properties of 3-Halo-1-propanols
| Property | This compound | 3-Bromo-1-propanol |
| CAS Number | 627-30-5[1] | 627-18-9[2] |
| Molecular Formula | C3H7ClO[1] | C3H7BrO[2] |
| Molecular Weight | 94.54 g/mol [1] | 138.99 g/mol [2] |
| Boiling Point | 161-162 °C | 175 °C |
| Density | 1.131 g/mL at 25 °C | 1.537 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 | n20/D 1.488 |
Table 2: Reactivity Comparison in Nucleophilic Substitution
| Feature | This compound | 3-Bromo-1-propanol |
| Relative Reactivity | Less Reactive | More Reactive |
| Leaving Group | Chloride (Cl-) | Bromide (Br-) |
| C-X Bond Strength | Stronger | Weaker |
| Quantitative Data | Yield of 84% in the Finkelstein reaction with NaI after 24 hours.[3] | Expected to have a faster reaction rate and higher yield under identical conditions. |
Experimental Protocols
A common method to demonstrate the difference in reactivity is through a competitive reaction or by comparing the rates of similar reactions under identical conditions. A well-documented example of a nucleophilic substitution involving a 3-halo-1-propanol is the Finkelstein reaction.
Experimental Protocol: Finkelstein Reaction of this compound
This protocol describes the conversion of this compound to 3-iodo-1-propanol (B1294970), illustrating a typical nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Hexanes
-
Diethyl ether (Et2O)
-
10% w/w Sodium thiosulfate (B1220275) solution
-
Deionized water
-
Brine
-
Sodium sulfate
-
100 mL round-bottom flask
-
Reflux condenser
-
Stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Fritted funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a stir bar, add this compound (4.73 g, 0.050 mol) and acetone (50 mL).
-
Add sodium iodide (37.47 g, 0.250 mol) to the flask.
-
Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Heat the mixture to reflux and allow it to react for 24 hours.
-
After cooling to room temperature, filter the solution through a medium porosity fritted funnel, washing with approximately 200 mL of acetone into a 500 mL round-bottom flask.
-
Remove the solvent via rotary evaporation to yield a solid.
-
Triturate the solid with a 1:1 v/v solution of hexanes and diethyl ether (2 x 200 mL) and filter to remove the precipitate.
-
Wash the filtrate with ~100 mL of 10% w/w sodium thiosulfate solution, followed by ~100 mL of deionized water, and finally ~100 mL of brine.
-
Dry the organic layer with sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain pure 3-iodo-1-propanol.[3]
Expected Outcome:
This procedure is reported to yield 3-iodo-1-propanol in 84% yield.[3] A similar reaction starting with 3-bromo-1-propanol would be expected to proceed faster and potentially with a higher yield under the same reaction time due to the better leaving group ability of bromide.
Visualization of the Reaction Mechanism
The nucleophilic substitution reaction of 3-halo-1-propanols with a nucleophile, such as the iodide ion in the Finkelstein reaction, typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
Caption: SN2 mechanism for the reaction of a 3-halo-1-propanol with a nucleophile.
Conclusion
References
A Comparative Guide to the Quality Control and Purity Assessment of Commercial 3-Chloro-1-propanol
For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount to ensuring the reliability and reproducibility of experimental results. 3-Chloro-1-propanol, a versatile bifunctional molecule, serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of commercial this compound, outlines key quality control parameters, and presents a detailed experimental protocol for its purity assessment. Furthermore, it compares the reactivity of this compound with a common alternative, 3-Bromo-1-propanol, supported by theoretical and available experimental context.
Quality and Purity of Commercial this compound
Commercial grades of this compound typically offer a purity of 98% or higher, with some suppliers providing grades exceeding 99.5% as determined by Gas Chromatography (GC).[1][2][3] The primary impurities often stem from the manufacturing process, which commonly involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid.[1] Potential impurities can include unreacted starting materials, byproducts such as 1,3-dichloropropane, and moisture. A high-purity grade of this compound is crucial in pharmaceutical synthesis to avoid the introduction of unwanted side products in subsequent reaction steps.
Table 1: Comparison of Typical Commercial Grades of this compound
| Parameter | Typical Purity | Premium Grade Purity | Key Impurity Limits | Analytical Method |
| Assay | ≥ 98% | ≥ 99.5% | Single impurity ≤ 0.5%, Water ≤ 0.2% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | - | Visual Inspection |
| Identity | Conforms to structure | Conforms to structure | - | FTIR, NMR |
Performance Comparison: this compound vs. 3-Bromo-1-propanol
In many synthetic applications, particularly nucleophilic substitution reactions, 3-Bromo-1-propanol is a viable alternative to this compound. The choice between these two reagents often depends on the specific reaction conditions, desired reactivity, and cost.
From a chemical reactivity perspective, the carbon-bromine (C-Br) bond is generally weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes 3-Bromo-1-propanol a more reactive electrophile in SN2 reactions, often leading to faster reaction rates and higher yields under milder conditions compared to its chloro-analogue. However, this increased reactivity can also lead to more side reactions if not properly controlled.
Table 2: Performance Comparison of this compound and 3-Bromo-1-propanol in a Representative Etherification Reaction
While a direct head-to-head experimental study with quantitative data was not available in the public literature at the time of this review, the following table is based on established principles of chemical reactivity.
| Parameter | This compound | 3-Bromo-1-propanol | Rationale |
| Reaction Rate | Slower | Faster | The C-Br bond is a better leaving group than the C-Cl bond. |
| Reaction Conditions | May require higher temperatures or stronger bases | Generally proceeds under milder conditions | Higher reactivity of the alkyl bromide. |
| Yield | Potentially lower, depending on conditions | Potentially higher, due to greater reactivity | More efficient conversion of the starting material. |
| Cost | Generally lower | Generally higher | Brominated compounds are often more expensive than chlorinated ones. |
| Stability | More stable | Less stable, more susceptible to degradation | The C-Cl bond is stronger than the C-Br bond. |
Experimental Protocols for Quality Control
The primary method for assessing the purity of commercial this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Protocol for Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a general procedure for the determination of the purity of this compound. Instrument conditions may need to be optimized for specific equipment.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample solution by accurately weighing a known amount of the commercial this compound and dissolving it in the chosen solvent to a concentration within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[4]
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their respective concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the commercial sample as a percentage by weight.
-
Identify and quantify any impurities by comparing their retention times to those of known potential impurities (e.g., 1,3-propanediol, 1,3-dichloropropane) and using their respective response factors if available.
Visualizing the Workflow
To provide a clear overview of the quality control process, the following diagrams illustrate the experimental workflow and the logical comparison between this compound and its bromo- aternative.
Caption: Experimental workflow for the quality control and purity assessment of this compound.
Caption: Logical comparison for selecting between this compound and 3-Bromo-1-propanol.
References
Benchmarking catalyst performance in benzenesulfonic acid-catalyzed synthesis of 3-Chloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency in the Synthesis of 3-Chloro-1-propanol from 1,3-propanediol (B51772) and Hydrochloric Acid.
Performance Benchmark: Benzenesulfonic Acid
Benzenesulfonic acid has demonstrated high efficacy as a catalyst in the synthesis of this compound, consistently delivering high yields and product purity.
Table 1: Performance of Benzenesulfonic Acid in this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzenesulfonic Acid | 1,3-propanediol, Hydrochloric Acid | 80-100 | 13 | >95 | >99 |
Data compiled from available patent literature.
Experimental Protocol: Benzenesulfonic Acid-Catalyzed Synthesis
The following protocol outlines the established method for the synthesis of this compound using benzenesulfonic acid as a catalyst.[1][2][3][4]
Materials:
-
1,3-propanediol
-
Concentrated Hydrochloric Acid
-
Benzenesulfonic Acid
-
Sodium Bicarbonate
Procedure:
-
To a reactor equipped with a stirrer and a reflux condenser, add 1,3-propanediol, a portion of hydrochloric acid, and a catalytic amount of benzenesulfonic acid.
-
Heat the mixture to a temperature between 80-100°C with constant stirring and maintain for approximately 3 hours.
-
Cool the reactor to 50°C and add the remaining portion of hydrochloric acid.
-
Reheat the mixture to 80-100°C and continue the reaction for an additional 10 hours.
-
After the reaction is complete, cool the mixture and transfer it to a separation funnel.
-
Add toluene to extract the organic phase.
-
Neutralize the organic phase with a saturated solution of sodium bicarbonate.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the final product by vacuum distillation to obtain this compound with a purity of over 99%.[1]
Catalyst Performance Comparison and Alternatives
While benzenesulfonic acid is a well-documented and highly effective catalyst for this synthesis, a comprehensive, side-by-side comparison with other common acid catalysts under identical reaction conditions is not extensively reported in the available literature.
Sulfuric Acid and p-Toluenesulfonic Acid:
Both sulfuric acid and p-toluenesulfonic acid are strong Brønsted acids frequently used in various organic reactions, including esterification and dehydration. Their potential as catalysts for the synthesis of this compound from 1,3-propanediol is recognized. However, specific quantitative data on their yield, reaction times, and optimal conditions for this particular reaction are not available in the reviewed sources to facilitate a direct and objective comparison with benzenesulfonic acid.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for benchmarking catalyst performance in this synthesis, a crucial process for optimizing reaction conditions and selecting the most efficient catalyst.
Caption: Experimental workflow for catalyst benchmarking.
Signaling Pathway of Acid Catalysis
The synthesis of this compound from 1,3-propanediol using a Brønsted acid catalyst like benzenesulfonic acid proceeds through a protonation-substitution mechanism. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed acid-catalyzed reaction pathway.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-1-propanol: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 3-Chloro-1-propanol, tailored for researchers, scientists, and drug development professionals. This document outlines immediate safety protocols, logistical planning for waste management, and step-by-step disposal procedures.
This compound is a combustible, toxic chemical that requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] Adherence to local, state, and federal regulations is mandatory for the disposal of this hazardous waste.[3][4] This guide provides a framework for the proper management of this compound waste streams in a laboratory setting.
Key Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its hazards. It is harmful if swallowed, an irritant to the eyes, respiratory system, and skin, and may cause sensitization by skin contact.[3] Always use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, and work in a well-ventilated area.[5] Avoid all personal contact, including inhalation.[3]
In case of accidental release:
-
Minor Spills: Remove all ignition sources.[3] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][6] Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders and inform them of the nature and location of the hazard.[3] Prevent the spill from entering drains or waterways.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safety assessments and emergency planning.
| Property | Value | Source |
| Physical Properties | ||
| CAS Number | 627-30-5 | [1] |
| Molecular Formula | C3H7ClO | [2] |
| Boiling Point | 160 - 162 °C (320 - 323.6 °F) at 760 mmHg | [4] |
| Flash Point | 75 °C (167 °F) | [4] |
| Density | 1.13 - 1.15 g/cm³ at 20 °C (68 °F) | [1] |
| Water Solubility | 50 - 100 mg/mL at 23 °C (73 °F) | [1][7] |
| Toxicity Data | ||
| Aquatic Toxicity (LC50) | 801 mg/L for fathead minnows (96 hours) | [1] |
| Transportation Info | ||
| UN Number | UN2849 | [4][6] |
| Hazard Class | 6.1 (Poison) | [4][8] |
| Packing Group | III | [4][8] |
Disposal Workflow
The proper disposal of this compound and its contaminated materials should follow a structured decision-making process to ensure safety and regulatory compliance. The diagram below illustrates this workflow.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[8]
1. Waste Collection and Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and sealed container.[3]
-
This chemical is a halogenated organic compound.[9] As such, it should be segregated into the halogenated organic waste stream, separate from non-halogenated solvents.
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area.[3]
-
Ensure the storage location is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][6]
-
Keep containers securely sealed and protected from physical damage.[3]
3. Arranging for Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[5][10]
-
All waste must be handled in accordance with local, state, and federal regulations.[3] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[4]
4. Prohibited Disposal Methods:
-
DO NOT discharge this compound into sewers or waterways.[3] It is toxic to aquatic life.[1]
-
DO NOT attempt to dispose of this chemical by evaporation in a fume hood.
-
Empty containers should be handled as the product itself; they may be punctured to prevent reuse before disposal in an authorized landfill.[3][8]
Experimental Protocols for Disposal
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. uakron.edu [uakron.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Chloro-1-propanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Chloro-1-propanol, tailored for research and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is combustible and can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed and may cause skin sensitization by contact.[1] Proper use of Personal Protective Equipment (PPE) is mandatory to ensure safety.
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Butyl or Viton gloves.[1] | Provides a barrier against skin contact, which can cause irritation and potential sensitization.[1] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows it is appropriate.[2][6] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[2][3][7] A supplied-air respirator should be used if it is the sole means of protection.[6] |
| Body Protection | Protective clothing.[4][6] | Prevents skin contact with contaminated clothing.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][4]
Procedural Guidelines:
-
Read and understand the Safety Data Sheet (SDS) for this compound before use.[6]
-
Avoid all personal contact, including the inhalation of vapors.[1]
-
Wear the appropriate PPE as specified in the table above.[4]
-
Keep the container tightly sealed when not in use.[6]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][6]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][4][6]
-
Store away from incompatible materials and foodstuffs.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
Spill Management Plan
Immediate and appropriate response to a spill is critical. The procedure varies based on the spill's magnitude.
Minor Spill (Small scale, contained):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Once absorbed, collect the material using non-sparking tools and place it into a suitable, labeled container for waste disposal.[1][8]
-
Clean the spill area with soap and water, and decontaminate any equipment used.[1][8]
Major Spill (Large volume, uncontained):
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Only trained personnel with appropriate PPE, including breathing apparatus, should attempt to control the leak.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Contain and absorb the spill as described for minor spills, using water spray or fog to disperse vapors if necessary.[1]
Caption: Workflow for handling chemical spills of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste material, including absorbed spill cleanup residue and contaminated PPE, in a suitable, sealed, and clearly labeled container.[1]
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Dispose of the chemical waste through an approved hazardous waste disposal plant.[3][4]
-
Do not dispose of this compound down the drain or into the sewer system.[4]
-
Always adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound 98 627-30-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 627-30-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 3-氯-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
